molecular formula C15H13NO B049840 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 17507-05-0

1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B049840
CAS No.: 17507-05-0
M. Wt: 223.27 g/mol
InChI Key: IAOCKKZVKNCZPK-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one (CAS Number: 17507-05-0) is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal and organic chemistry. This compound is part of the dihydroisoquinolinone family, a privileged structure frequently encountered in the development of bioactive molecules . Research has identified this core structure as a promising scaffold for the development of novel antitumor agents. Specifically, related 1-phenyl-3,4-dihydroisoquinoline derivatives have been synthesized and evaluated as potent tubulin polymerization inhibitors, a key mechanism of action for anticancer therapeutics . The structural motif is also synthetically versatile, serving as a key intermediate for constructing more complex functionalized isoquinoline derivatives through various metal-catalyzed reactions, such as Rh(III)-catalyzed annulations . Furthermore, analogous dihydroisoquinolinone derivatives demonstrate potential in other research areas, including serving as antimicrobial and antioxidant agents , and as antioomycete agents for plant disease management . This product is provided as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
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InChI

InChI=1S/C15H13NO/c17-14-10-12-8-4-5-9-13(12)15(16-14)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOCKKZVKNCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938619
Record name 1-Phenyl-1,4-dihydroisoquinolin-3-ol
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Molecular Weight

223.27 g/mol
Source PubChem
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CAS No.

17507-05-0
Record name 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-phenyl-
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Record name 1-Phenyl-1,4-dihydroisoquinolin-3-ol
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Record name 1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details established reaction pathways, including key experimental protocols and quantitative data, to assist researchers in the effective synthesis of this target molecule and its derivatives.

Core Synthetic Strategies

The synthesis of the this compound core structure can be approached through several established cyclization strategies. The most prominent and direct methods involve the formation of the isoquinolinone ring from acyclic precursors. These methods are primarily variations of classical reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, adapted to yield the desired lactam functionality.

Bischler-Napieralski Type Cyclization of N-Acyl-β-phenylethylamides

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[1][2][3] By utilizing a suitable N-acyl-β-phenylethylamine precursor, this intramolecular electrophilic aromatic substitution can be adapted to form the target this compound. The key starting material for this approach is N-(2-phenylethyl)-2-phenylacetamide.

Reaction Pathway:

The synthesis commences with the acylation of β-phenylethylamine with phenylacetyl chloride to yield N-(2-phenylethyl)-2-phenylacetamide. This amide is then subjected to cyclization using a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide in a suitable solvent, to induce the intramolecular ring closure.

Bischler_Napieralski_Type start β-Phenylethylamine + Phenylacetyl Chloride intermediate N-(2-phenylethyl)-2-phenylacetamide start->intermediate Acylation product This compound intermediate->product Cyclization (PPA or P2O5)

Figure 1: Bischler-Napieralski type synthesis pathway.

Experimental Protocol: Synthesis of N-(2-phenylethyl)-2-phenylacetamide

A detailed protocol for a similar acylation is described in the synthesis of N-phenethyl-benzamide.[4] This can be adapted for the synthesis of the required starting material. In a typical procedure, β-phenylethylamine is reacted with benzoyl chloride in the presence of a base. For the synthesis of N-(2-phenylethyl)-2-phenylacetamide, phenylacetyl chloride would be used instead of benzoyl chloride.

Experimental Protocol: Cyclization to this compound

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the synthesis of the precursor and a related cyclization product.

StepReactantsReagents/ConditionsProductYieldReference
Acylationβ-Phenylethylamine, Benzoyl ChlorideBase, SolventN-phenethyl-benzamideHigh[4]
CyclizationN-phenethyl-benzamidePolyphosphoric Acid, 50-250 °C1-Phenyl-3,4-dihydroisoquinoline~70%[4]
Pictet-Spengler Reaction and Subsequent Oxidation

The Pictet-Spengler reaction provides a powerful method for the synthesis of tetrahydroisoquinolines.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To arrive at the desired this compound, this strategy would require the use of phenylglyoxylic acid or a derivative as the carbonyl component, followed by selective oxidation of the resulting tetrahydroisoquinoline.

Reaction Pathway:

Pictet_Spengler_Oxidation start β-Phenylethylamine + Phenylglyoxylic Acid intermediate1 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid start->intermediate1 Pictet-Spengler Reaction intermediate2 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-one intermediate1->intermediate2 Decarboxylation/Lactamization product This compound intermediate2->product Oxidation

Figure 2: Pictet-Spengler and oxidation pathway.

This multi-step approach is conceptually sound but may present challenges in terms of regioselectivity and the final oxidation step. The directness of the Bischler-Napieralski type cyclization often makes it a more favorable route.

Alternative Modern Synthetic Methods

Recent advances in organometallic chemistry have introduced novel methods for the synthesis of isoquinoline and isoquinolinone cores. These include palladium- and rhodium-catalyzed C-H activation and annulation reactions. While a specific application to the synthesis of this compound has not been detailed in the reviewed literature, these methods offer potential for future synthetic explorations.

Summary of Key Synthetic Approaches

MethodKey PrecursorsKey ReagentsAdvantagesDisadvantages
Bischler-Napieralski Type N-(2-phenylethyl)-2-phenylacetamidePPA, P2O5, Eaton's ReagentDirect, often good yieldsRequires strongly acidic and high-temperature conditions
Pictet-Spengler/Oxidation β-Phenylethylamine, Phenylglyoxylic AcidAcid catalyst, Oxidizing agentMilder initial cyclization conditionsMulti-step, potential for side reactions during oxidation

Conclusion

The synthesis of this compound is most directly achieved through a Bischler-Napieralski type cyclization of N-(2-phenylethyl)-2-phenylacetamide. This approach offers a convergent and efficient route to the target molecule. While the Pictet-Spengler reaction followed by oxidation presents a viable alternative, it involves a more extended synthetic sequence. The development of modern catalytic methods may provide milder and more versatile routes in the future. This guide provides the foundational knowledge and key protocols to enable researchers to successfully synthesize this important heterocyclic scaffold for applications in drug discovery and development.

References

A Novel Synthetic Approach to 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and novel two-step synthetic methodology for the preparation of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis leverages the classic Bischler-Napieralski reaction to construct the core isoquinoline structure, followed by a selective oxidation to yield the target lactam. This document provides detailed experimental protocols, a comparative analysis of key reaction parameters, and visual representations of the synthetic workflow and underlying reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-stage process. The initial stage involves the synthesis of the precursor molecule, 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This is achieved through the well-established Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction.[1][2]

The second, and key, stage of this methodology is the selective oxidation of the C3-methylene group of a suitably N-protected 1-phenyl-1,2,3,4-tetrahydroisoquinoline to the corresponding ketone (lactam). This transformation can be achieved through various modern catalytic methods, offering flexibility in reagent selection and reaction conditions.

Synthetic_Pathway β-phenylethylamine β-phenylethylamine N-Benzoyl-β-phenylethylamine N-Benzoyl-β-phenylethylamine β-phenylethylamine->N-Benzoyl-β-phenylethylamine Benzoylation 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline N-Benzoyl-β-phenylethylamine->1-Phenyl-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization 1-Phenyl-1,2,3,4-tetrahydroisoquinoline 1-Phenyl-1,2,3,4-tetrahydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline->1-Phenyl-1,2,3,4-tetrahydroisoquinoline Reduction N-Protected_Tetrahydroisoquinoline N-Protected_Tetrahydroisoquinoline 1-Phenyl-1,2,3,4-tetrahydroisoquinoline->N-Protected_Tetrahydroisoquinoline N-Protection Target_Lactam This compound N-Protected_Tetrahydroisoquinoline->Target_Lactam Selective Oxidation (C3)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This stage is comprised of three key steps: acylation, cyclization, and reduction.

Step 1: Acylation of β-phenylethylamine

β-phenylethylamine is acylated with benzoyl chloride to yield N-phenethyl-benzamide.[1]

  • Methodology: To a solution of β-phenylethylamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a non-polar solvent such as dichloromethane (DCM) at 0 °C, benzoyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-phenethyl-benzamide.

Step 2: Bischler-Napieralski Cyclization

The resulting amide undergoes intramolecular cyclization to form 1-phenyl-3,4-dihydroisoquinoline.[3][4] This reaction is typically promoted by a dehydrating agent under acidic conditions.

  • Methodology: N-phenethyl-benzamide (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-5.0 eq.) or polyphosphoric acid (PPA) is added, and the mixture is refluxed for 2-6 hours.[1][4] The reaction is then cooled to room temperature and carefully quenched by pouring onto crushed ice. The aqueous solution is basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford 1-phenyl-3,4-dihydroisoquinoline.

Step 3: Reduction of 1-Phenyl-3,4-dihydroisoquinoline

The imine functionality of the dihydroisoquinoline is reduced to the corresponding amine.[1][2]

  • Methodology: 1-Phenyl-3,4-dihydroisoquinoline (1.0 eq.) is dissolved in methanol. Sodium borohydride (NaBH₄, 1.5-2.0 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Acylation β-phenylethylamine, Benzoyl chlorideTriethylamineDichloromethane0 to RT2-4>95
2. Cyclization N-phenethyl-benzamidePOCl₃ or PPAToluene or AcetonitrileReflux2-670-85
3. Reduction 1-Phenyl-3,4-dihydroisoquinolineNaBH₄Methanol0 to RT1-385-95

Table 1: Summary of Reaction Conditions for the Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Stage 2: Selective Oxidation to this compound

Prior to oxidation, the secondary amine of 1-phenyl-1,2,3,4-tetrahydroisoquinoline should be protected to prevent side reactions. A common protecting group is the Boc (tert-butyloxycarbonyl) group, introduced using di-tert-butyl dicarbonate (Boc₂O).

Step 4: N-Protection of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Methodology: To a solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and triethylamine (1.5 eq.) in DCM, Boc₂O (1.2 eq.) is added. The mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 5: Selective C3-Oxidation

Several methods can be employed for the selective oxidation of the C3-methylene group to a ketone.

Method A: Catalytic Aerobic Oxidation

  • Catalyst System: Ceria-supported gold nanoparticles (Au/CeO₂).[5][6][7]

  • Methodology: N-Boc-1-phenyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a high-boiling solvent (e.g., toluene). The Au/CeO₂ catalyst is added, and the mixture is heated to 80-160 °C under an atmosphere of oxygen. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the crude product, which is then purified.

Method B: Metal-Free Oxidation

  • Reagent: Molecular Iodine (I₂).[8]

  • Methodology: N-Boc-1-phenyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous base). Molecular iodine is added, and the reaction is stirred at room temperature or with gentle heating. The reaction is quenched with a solution of sodium thiosulfate, and the product is extracted, dried, and purified.

Method C: Ruthenium-Catalyzed Oxidation

  • Catalyst System: A pincer-ligated ruthenium complex.[9]

  • Methodology: In a sealed vessel, N-Boc-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the ruthenium catalyst are dissolved in a solvent with water as the oxygen source. The reaction is heated, and upon completion, the product is isolated and purified. This method has the advantage of using water as the oxidant and liberating hydrogen gas as the only byproduct.[9]

MethodCatalyst/ReagentOxidantSolventTemperature (°C)Key Advantages
A Au/CeO₂O₂ (aerobic)Toluene80-160Heterogeneous catalyst, clean oxidant
B I₂I₂BiphasicRT to moderate heatMetal-free, mild conditions
C Ru-pincer complexH₂OOrganic solventElevatedUses water as oxidant, H₂ byproduct

Table 2: Comparison of Selective Oxidation Methods.

Bischler-Napieralski_Mechanism cluster_0 Amide Activation cluster_1 Nitrilium Ion Formation cluster_2 Intramolecular Cyclization cluster_3 Rearomatization Amide N-Benzoyl-β-phenylethylamine Activated_Amide Activated Intermediate Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion - (OPO₂Cl₂)⁻ Cyclized_Intermediate Cyclized Cation Nitrilium_Ion->Cyclized_Intermediate Electrophilic Aromatic Substitution Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H⁺

Figure 2: Plausible mechanism of the Bischler-Napieralski reaction.

Conclusion

The presented two-stage synthetic route provides a reliable and adaptable method for the synthesis of this compound. The initial construction of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core via the Bischler-Napieralski reaction is a well-established and high-yielding process. The subsequent selective oxidation of the C3-position offers multiple modern catalytic approaches, allowing for the selection of reaction conditions based on available resources and desired environmental impact. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to successfully synthesize this valuable heterocyclic compound for further investigation and application.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one derivatives and structurally related compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area. While direct studies on this compound are limited, this guide draws significant insights from the closely related and well-studied 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, particularly focusing on its potent antioomycete activity.

Quantitative Biological Activity Data

The primary biological activity identified for a series of 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid derivatives is their potent inhibitory effect against the phytopathogen Pythium recalcitrans. The following table summarizes the in vitro antioomycete activity (EC50 values) of selected derivatives.

Compound IDR (Substituent on N-2)EC50 (μM) against P. recalcitrans
I23 2-(4-(4-Chlorophenoxy)phenyl)14
I25 2-(4-Chlorophenyl)25
I27 2-(4-Iodophenyl)21
I28 2-(4-(Trifluoromethoxy)phenyl)19
Hymexazol (Commercial Control) -37.7

Data extracted from a study on 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, which are structural isomers of the core topic.[1]

Experimental Protocols

General Synthesis via Castagnoli–Cushman Reaction (CCR)

A series of 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid derivatives were synthesized using the Castagnoli–Cushman reaction.[1]

Materials:

  • Homophthalic anhydride

  • Benzaldehyde

  • Substituted anilines or other primary amines

  • Toluene

  • Trifluoroacetic acid (TFA) (catalyst)

Procedure:

  • A mixture of homophthalic anhydride (1.0 mmol), benzaldehyde (1.0 mmol), and a substituted aniline (or other primary amine) (1.0 mmol) is prepared in toluene (5 mL).

  • A catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol) is added to the mixture.

  • The reaction mixture is stirred at 80 °C for 8-12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Castagnoli-Cushman Reaction cluster_workup Work-up Homophthalic_anhydride Homophthalic anhydride Mixing Mixing and Stirring Homophthalic_anhydride->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Primary_amine Primary amine (e.g., substituted aniline) Primary_amine->Mixing Toluene Toluene (Solvent) Toluene->Mixing TFA TFA (Catalyst) TFA->Mixing Heat 80 °C Heat->Mixing Cooling Cooling Mixing->Cooling 8-12 h Filtration Filtration Cooling->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Product 3-phenyl-3,4-dihydroisoquinolin -1(2H)-one-4-carboxylic acid derivative Drying->Product

Caption: General workflow for the synthesis of 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives.
In Vitro Antioomycete Activity Assay

The antioomycete activity of the synthesized compounds against Pythium recalcitrans was evaluated using the mycelial growth rate method.[1]

Materials:

  • Synthesized compounds

  • Pythium recalcitrans culture

  • Potato dextrose agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes (9 cm diameter)

Procedure:

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions.

  • The stock solutions are added to the molten PDA medium to achieve final concentrations ranging from 0.1 to 100 μg/mL. The final concentration of DMSO in the medium is maintained at 1% (v/v).

  • The PDA medium containing the test compound is poured into sterile Petri dishes. A control group is prepared with PDA medium containing 1% DMSO.

  • A 5 mm diameter mycelial disc of P. recalcitrans is placed at the center of each Petri dish.

  • The plates are incubated at 25 °C for a specified period.

  • The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.

  • The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is calculated by probit analysis.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Antioomycete Activity

The precise signaling pathway for the antioomycete activity of 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives against P. recalcitrans is not fully elucidated. However, studies suggest that the mode of action of the most potent compound, I23, may involve the disruption of the biological membrane systems of the oomycete.[1] This disruption can lead to leakage of cellular contents and ultimately cell death.

G Compound 3-Phenyl-3,4-dihydroisoquinolin -1(2H)-one derivative (e.g., I23) Membrane P. recalcitrans Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antioomycete activity via membrane disruption.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

To understand the relationship between the chemical structure and the biological activity of these derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed.[1] This computational approach helps in identifying the key structural features required for potent antioomycete activity and guides the design of new, more effective compounds.

G cluster_data Data Preparation cluster_alignment Molecular Alignment cluster_field Field Calculation cluster_model Model Generation & Validation Structures 3D Structures of Derivatives Alignment Superimposition of all molecules Structures->Alignment Activities Biological Activity Data (EC50 values) PLS Partial Least Squares (PLS) Analysis Activities->PLS CoMFA Steric and Electrostatic Fields (CoMFA) Alignment->CoMFA CoMSIA Similarity Indices (CoMSIA) Alignment->CoMSIA CoMFA->PLS CoMSIA->PLS Validation Cross-validation and Statistical Analysis PLS->Validation QSAR_Model Predictive 3D-QSAR Model Validation->QSAR_Model New_Compounds Design of New Potent Compounds QSAR_Model->New_Compounds

Caption: Workflow for 3D-QSAR modeling of isoquinolinone derivatives.

References

Characterization of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Protocols

The synthesis of the 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold is most effectively achieved through the Bischler-Napieralski reaction followed by reduction and subsequent oxidation, or more directly via an N-acyliminium ion cyclization. The latter offers a versatile and efficient route to the target lactam structure.

General Experimental Protocol: Synthesis via N-Acyliminium Ion Cyclization

This protocol describes a plausible and well-established method for synthesizing the title compound.

Step 1: Synthesis of N-(2-phenylethyl)acetamide Precursor

  • To a solution of 2-phenylethanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 eq.), dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)acetamide. Purify by recrystallization or column chromatography if necessary.

Step 2: Oxidative Cyclization to form this compound

  • Prepare a solution of the N-(2-phenylethyl)acetamide precursor (1.0 eq.) and a suitable aldehyde, such as benzaldehyde (1.2 eq.), in an acidic medium. Formic acid or a Lewis acid like BF₃·OEt₂ can be used to generate the N-acyliminium ion intermediate.

  • The reaction is typically heated to reflux for 12-24 hours. The progress is monitored by TLC.

  • The in situ generated N-acyliminium ion undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler type reaction) to form the cyclized intermediate.

  • Subsequent oxidation, which can sometimes occur in the reaction mixture or be prompted by an oxidizing agent, yields the desired this compound.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate or DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The final product is purified by flash column chromatography on silica gel.

SynthesisWorkflow General Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Acyliminium Ion Cyclization A 2-Phenylethanamine + Acetylating Agent B Acylation Reaction (Base, 0°C to RT) A->B 1. C N-(2-phenylethyl)acetamide B->C 2. Workup & Purification D N-acetyl Precursor + Benzaldehyde C->D Intermediate E Formation of N-Acyliminium Ion (Acidic Conditions, Heat) D->E 3. F Intramolecular Cyclization E->F 4. G Oxidation F->G 5. H 1-Phenyl-1,2-dihydro- isoquinolin-3(4H)-one G->H 6. Workup & Purification SignalingPathway Proposed Mechanism of Action: Tubulin Polymerization Inhibition Compound 1-Phenyl-isoquinolinone Analog Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Compound->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tubulin->Disruption Microtubule->Tubulin Depolymerization Microtubule->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

An In-depth Technical Guide on the Spectroscopic Data of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characterization of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its analogs. This document details representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from closely related structures, along with generalized experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for compounds structurally related to this compound are summarized below. These tables are intended to provide a comparative reference for interpreting the spectra of the target compound.

Table 1: 1H NMR Data of 2-Substituted-1,4-dihydroisoquinolin-3(2H)-one Analogs

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
2-Allyl-1,4-dihydroisoquinolin-3(2H)-one CDCl₃7.25-7.18 (m, 2H, HAr), 7.15 – 7.11 (m, 2H, HAr), 5.77 (ddt, J = 16.5, 10.6, 5.9 Hz, 1H, =CH), 5.20 – 5.18 (m, 1H, =CH₂), 5.16 (dq, J = 8.9, 1.3 Hz, 1H, =CH₂), 4.40 (s, 2H, CH₂), 4.13 (dt, J = 5.9, 1.3 Hz, 2H, CH₂), 3.61 (s, 2H, CH₂)
2-Pentyl-1,4-dihydroisoquinolin-3(2H)-one CDCl₃7.28 – 7.21 (m, 2H, HAr), 7.17 (t, J = 6.4 Hz, 2H, HAr), 4.46 (s, 2H, CH₂), 3.61 (s, 2H, CH₂), 3.53 – 3.49 (m, 2H, CH₂) 1.64 – 1.57 (m, 2H, CH₂), 1.38 – 1.27 (m, 4H, CH₂), 0.89 (t, J = 7.1 Hz, 3H, CH₃)

Table 2: 13C NMR Data of 2-Substituted-1,4-dihydroisoquinolin-3(2H)-one Analogs

CompoundSolventChemical Shift (δ) ppm, Assignment
2-Allyl-1,4-dihydroisoquinolin-3(2H)-one CDCl₃168.6, 132.5, 132.3, 131.4, 127.5, 127.2, 126.6, 125.1, 117.8, 50.1, 49.0, 37.4
2-Pentyl-1,4-dihydroisoquinolin-3(2H)-one CDCl₃168.9, 132.7, 131.7, 127.7, 127.4, 126.7, 125.2, 51.0, 47.1, 37.7, 29.2, 27.2, 22.6, 14.1

Table 3: IR and MS Data of a 1-Phenyl-3,4-dihydroisoquinoline Analog

CompoundIR (KBr, cm-1)MS (ESI) m/z
1-Phenyl-3,4-dihydroisoquinoline Not specified[M+H]⁺ calculated for C₁₅H₁₃N: 208.11, found: 208.1

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

General Synthesis Protocol

A plausible synthesis for this compound would involve a multi-step reaction sequence. A common method for constructing the isoquinolinone core is the Bischler-Napieralski reaction followed by oxidation and reduction steps. A generalized procedure is as follows:

  • Amide Formation: N-phenethyl-2-phenylacetamide is synthesized by reacting 2-phenylethanamine with 2-phenylacetyl chloride in the presence of a base.

  • Cyclization: The amide is then cyclized using a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid to form a 1-phenyl-3,4-dihydroisoquinoline intermediate.

  • Oxidation/Keto-enol tautomerism: The dihydroisoquinoline can be oxidized or may exist in equilibrium with the desired keto form, this compound.

NMR Spectroscopy [1][2][3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.

  • 13C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 s.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectra. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy [4][5]

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against a background spectrum (of the empty ATR crystal) to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) [6][7][8]

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typical for nitrogen-containing compounds to observe the [M+H]⁺ ion.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: The primary ion of interest is the protonated molecule [M+H]⁺, which provides the molecular weight of the compound. Fragmentation patterns, if obtained via MS/MS, can be used to further elucidate the structure.

Mandatory Visualization

The following diagrams illustrate a plausible synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product 2_Phenylethanamine 2_Phenylethanamine Amide_Formation Amide Formation (Base) 2_Phenylethanamine->Amide_Formation 2_Phenylacetyl_chloride 2_Phenylacetyl_chloride 2_Phenylacetyl_chloride->Amide_Formation N_phenethyl_2_phenylacetamide N-phenethyl-2-phenylacetamide Amide_Formation->N_phenethyl_2_phenylacetamide Cyclization Cyclization (PPA or P2O5) Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Tautomerization Keto-enol Tautomerization Target_Molecule This compound Tautomerization->Target_Molecule N_phenethyl_2_phenylacetamide->Cyclization Dihydroisoquinoline->Tautomerization

Caption: Plausible synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Analysis (1H, 13C, 2D) Purification->NMR IR IR Analysis (FTIR-ATR) Purification->IR MS MS Analysis (ESI-MS) Purification->MS Data_Integration Data Integration and Structure Elucidation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Report Final Report Data_Integration->Final_Report

Caption: General workflow for the spectroscopic analysis of the target compound.

References

Unveiling the Multifaceted Mechanisms of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their mechanisms of action, drawing from studies on closely related analogs, to provide a comprehensive resource for researchers in drug discovery and development. The diverse therapeutic potential of these compounds, ranging from anticancer to neuroactive and antimicrobial agents, stems from their ability to interact with various molecular targets.

Core Mechanisms of Action

Research into 1-phenyl-dihydroisoquinoline derivatives has unveiled several key mechanisms of action, with the most prominent being tubulin polymerization inhibition and dopamine receptor antagonism. Other notable activities include enzyme inhibition and disruption of microbial cell membranes.

Tubulin Polymerization Inhibition: A Potent Anticancer Strategy

A significant body of evidence points to the role of 1-phenyl-3,4-dihydroisoquinoline derivatives as inhibitors of tubulin polymerization.[1][2] This mechanism is crucial for their cytotoxic effects on cancer cells. By interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure, these compounds can induce cell cycle arrest and apoptosis.

A notable example is compound 5n, a 1-phenyl-3,4-dihydroisoquinoline derivative with a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring.[1] Molecular docking studies have indicated that this compound binds to the tubulin protein, thereby disrupting microtubule formation.[1][2] This interference with the cytoskeleton ultimately leads to the antitumor effects observed.

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition Compound 1-Phenyl-dihydroisoquinoline Derivative (e.g., 5n) Tubulin Tubulin Dimers (α/β) Compound->Tubulin Binds to Disruption Inhibition of Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest Cell Cycle Arrest (G2/M Phase) Microtubule->Arrest Leads to Disruption->Microtubule Prevents formation Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1-phenyl-dihydroisoquinoline derivatives.

Dopamine D1 Receptor Antagonism: A Focus on Neurological Activity

Certain 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been identified as antagonists of the D1 dopamine receptor.[3] These compounds are structurally analogous to prototypical D1 antagonists like SCH23390.[3][4] Their mechanism involves competing with dopamine for binding to the D1 receptor, thereby modulating dopaminergic neurotransmission. This activity is of significant interest for the development of treatments for neurological and psychiatric disorders.

The affinity for the D1 receptor is influenced by the substitution pattern on the isoquinoline and phenyl rings.[3] For instance, halo and hydroxy substituents play a crucial role in determining the binding affinity.[3] Molecular modeling and conformational analyses have been employed to refine the pharmacophore for D1 antagonist activity, highlighting the importance of the nitrogen position and the orientation of the phenyl ring.[3][4]

Signaling Pathway: D1 Dopamine Receptor Antagonism

D1_Antagonism Compound 1-Phenyl-tetrahydroisoquinoline Analog D1R Dopamine D1 Receptor Compound->D1R Binds to & Blocks G_Protein Gs Protein D1R->G_Protein Activates Dopamine Dopamine Dopamine->D1R Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response Mediates

Caption: Antagonism of the D1 dopamine receptor by 1-phenyl-tetrahydroisoquinoline analogs.

Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as inhibitors of 17β-HSD1.[5] This enzyme is implicated in estrogen-dependent diseases like breast cancer, as it catalyzes the conversion of the less active estrone to the more potent estradiol.[5] By inhibiting this enzyme, these compounds can reduce the levels of estradiol in malignant cells, offering a potential therapeutic strategy. Structure-activity relationship studies have shown that a 6-hydroxy group and lipophilic substitutions at the 1- or 4-positions, combined with an N-4'-chlorophenyl substitution, are favorable for inhibitory activity.[5]

Antimicrobial and Antioomycete Activity

Derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated promising activity against the oomycete Pythium recalcitrans.[6][7][8] The proposed mechanism of action for the lead compound, I23, is the disruption of the biological membrane systems of the pathogen.[7][8] This leads to a loss of cellular integrity and ultimately cell death. Additionally, other isoquinoline derivatives have shown antibacterial properties against various pathogenic strains, including Staphylococcus epidermidis and Klebsiella pneumoniae.[9]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 1-phenyl-dihydroisoquinoline and related compounds.

Table 1: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

CompoundEC50 (μM)Reference
I2314[6][7]
Hymexazol (Commercial Control)37.7[6][7]

Table 2: Anti-HIV Activity of a Tetrahydroisoquinoline Derivative

CompoundIC50 (μM)TargetReference
1574.10HIV[9]

Table 3: 17β-HSD1 Inhibitory Activity of an N-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivative

Compound TypeIC50 (nM)TargetReference
Racemic N-4'-chlorophenyl-6-hydroxy-THIQ derivative~35017β-HSD1[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Tubulin Polymerization Inhibitory Assay

Objective: To evaluate the effect of test compounds on the polymerization of tubulin.

Methodology:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Incubation Incubate Tubulin->Incubation Compound Test Compound (Varying Conc.) Compound->Incubation Buffer Polymerization Buffer (GTP, 37°C) Buffer->Incubation Spectro Measure Absorbance (340 nm over time) Incubation->Spectro Plot Plot Absorbance vs. Time Spectro->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for assessing tubulin polymerization inhibition.

D1 Dopamine Receptor Binding Assay

Objective: To determine the affinity of test compounds for the D1 dopamine receptor.

Methodology:

  • Membranes are prepared from a cell line or tissue expressing the D1 dopamine receptor (e.g., rat striatum).

  • The membranes are incubated with a radiolabeled D1 receptor antagonist (e.g., [3H]SCH23390) and varying concentrations of the test compound.

  • The binding reaction is allowed to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding & Separation cluster_analysis Quantification & Analysis Membranes Receptor-expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand ([3H]SCH23390) Radioligand->Incubate Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki (Cheng-Prusoff) Count->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound core structure and its analogs are privileged scaffolds in medicinal chemistry, demonstrating a remarkable diversity of biological activities. The primary mechanisms of action identified to date include tubulin polymerization inhibition and dopamine D1 receptor antagonism, with other activities such as enzyme inhibition and membrane disruption also being significant. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity for specific molecular targets.

Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through techniques such as X-ray crystallography and advanced molecular modeling. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be essential for translating the promising in vitro activities into in vivo efficacy and clinical applications. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.

References

Potential Therapeutic Targets of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold is a core structural motif found in a variety of synthetic compounds with diverse biological activities. While direct therapeutic targets of the parent compound are not extensively documented, a comprehensive analysis of its close structural analogs provides significant insights into its potential pharmacological applications. This technical guide consolidates the current understanding of the therapeutic targets of structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinolin-1(2H)-ones, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical framework. The exploration of these related compounds reveals potential applications in oncology, neuropharmacology, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Research on derivatives of the 1-phenylisoquinoline scaffold has identified several key protein targets and mechanisms of action. These findings suggest that this compound and its derivatives could be developed as modulators of these biological pathways.

Tubulin Polymerization Inhibition

A significant area of investigation for 1-phenyl-3,4-dihydroisoquinoline derivatives has been their activity as inhibitors of tubulin polymerization, a critical process in cell division.[1] This makes them promising candidates for the development of anticancer agents.

  • Mechanism of Action: These compounds bind to tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells. Molecular docking studies have helped to elucidate the binding modes and explain the structure-activity relationships of these compounds.[1]

Dopamine D1 Receptor Antagonism

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as antagonists of the D1 dopamine receptor.[2] This activity suggests potential applications in the treatment of neurological and psychiatric disorders where modulation of dopaminergic signaling is beneficial.

  • Mechanism of Action: These compounds act as competitive antagonists at the D1 dopamine receptor, blocking the binding of the endogenous ligand, dopamine. This modulation of dopaminergic neurotransmission can influence various physiological processes, including motor control, cognition, and reward pathways.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

The N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has been explored for its potential to inhibit 17β-hydroxysteroid dehydrogenase type 1.[3] This enzyme is implicated in the progression of estrogen-dependent diseases, such as breast and ovarian cancers.[3]

  • Mechanism of Action: Inhibitors of 17β-HSD1 block the conversion of the less active estrone to the more potent estradiol, thereby reducing the estrogenic stimulus that promotes the growth of hormone-dependent cancer cells.[3]

Disruption of Biological Membranes (Antioomycete Activity)

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent activity against the oomycete Pythium recalcitrans.[4] This suggests a potential application in agriculture as antioomycete agents.

  • Mechanism of Action: The proposed mode of action for these compounds is the disruption of the biological membrane systems of the oomycete.[4] This leads to a loss of cellular integrity and ultimately cell death.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative compounds structurally related to this compound.

Table 1: Tubulin Polymerization Inhibitory Activity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives

CompoundModificationIC50 (µM) for Tubulin PolymerizationCell LineCytotoxicity (IC50, µM)Reference
5n3'-OH and 4'-OCH3 substituted 1-phenyl B-ringNot explicitly stated, but identified as optimalVariousNot explicitly stated[1]

Table 2: Dopamine D1 Receptor Binding Affinity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

CompoundModificationD1 Receptor Binding Affinity (Ki, nM)Reference
Analog 26-bromo substitutedSimilar to 6-chloro analog[2]
Analog 56,7-dihydroxy substitutedSignificantly lower affinity[2]

Table 3: 17β-HSD1 Inhibitory Activity of N-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

CompoundModificationIC50 (nM)Reference
Racemate6-hydroxy group, lipophilic substitutions at 1- or 4-positions, N-4'-chlorophenyl substitution~350[3]

Table 4: Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

CompoundModificationEC50 (µM)Reference
I232-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid14[4]

Experimental Protocols

Tubulin Polymerization Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on tubulin polymerization in vitro.

Methodology:

  • Preparation of Tubulin: Purify tubulin from bovine brain or purchase commercially.

  • Assay Buffer: Prepare a suitable buffer, typically containing PIPES, MgCl2, EGTA, and GTP.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with the assay buffer and various concentrations of the test compound (or vehicle control).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Dopamine D1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the dopamine D1 receptor.

Methodology:

  • Receptor Source: Use rat striatal membranes or a cell line recombinantly expressing the human dopamine D1 receptor.

  • Radioligand: Use a specific D1 receptor radioligand, such as [3H]SCH23390.

  • Binding Buffer: Prepare a suitable buffer, typically containing Tris-HCl and various salts.

  • Assay: In a reaction tube, incubate the receptor preparation with the radioligand and varying concentrations of the test compound (or vehicle for total binding and a saturating concentration of a known D1 antagonist for non-specific binding).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.

17β-HSD1 Inhibition Assay

Objective: To assess the inhibitory activity of test compounds against 17β-HSD1.

Methodology:

  • Enzyme Source: Use a homogenate of bacterial cells recombinantly expressing the human 17β-HSD1 enzyme.

  • Substrate and Cofactor: Use estrone as the substrate and NADPH as the cofactor.

  • Assay Buffer: Prepare a suitable buffer, typically phosphate buffer.

  • Reaction: In a 96-well plate, incubate the enzyme with the test compound at various concentrations, followed by the addition of the substrate and cofactor.

  • Measurement: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by plotting the reaction rate against the compound concentration.

Visualizations

Signaling_Pathway_Tubulin_Inhibition cluster_0 Cellular Environment 1_Phenyl_dihydroisoquinolinone 1-Phenyl-dihydroisoquinolin-3(4H)-one Derivative Tubulin_dimers α/β-Tubulin Dimers 1_Phenyl_dihydroisoquinolinone->Tubulin_dimers Binds to Microtubules Microtubules 1_Phenyl_dihydroisoquinolinone->Microtubules Inhibits Polymerization Tubulin_dimers->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental_Workflow_D1_Binding start Start prep_receptor Prepare D1 Receptor Source (e.g., Rat Striatal Membranes) start->prep_receptor prep_ligand Prepare Radioligand ([3H]SCH23390) start->prep_ligand prep_compound Prepare Test Compound (Varying Concentrations) start->prep_compound incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligand->incubation prep_compound->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end_node End analysis->end_node

Caption: Workflow for Dopamine D1 receptor binding assay.

Logical_Relationship_Therapeutic_Potential cluster_targets Potential Therapeutic Targets cluster_applications Potential Therapeutic Applications Core This compound Scaffold Tubulin Tubulin Core->Tubulin D1_Receptor Dopamine D1 Receptor Core->D1_Receptor HSD1 17β-HSD1 Core->HSD1 Membrane Biological Membranes Core->Membrane Anticancer Anticancer Tubulin->Anticancer Neuropsychiatric Neuropsychiatric Disorders D1_Receptor->Neuropsychiatric Hormone_Cancers Hormone-Dependent Cancers HSD1->Hormone_Cancers Antioomycete Antioomycete Membrane->Antioomycete

Caption: Relationship between the core scaffold and potential applications.

References

The Discovery and Synthesis of Novel 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its many derivatives, the 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one core and its analogs have garnered interest as a potential framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this class of compounds and its close structural isomers. While the specific this compound scaffold is not extensively documented in publicly available literature, this guide will focus on the closely related and well-characterized 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline analogs, providing a solid foundation for further research and development in this area.

The diverse biological activities of isoquinoline-containing compounds, including anticancer, antimicrobial, and neuroprotective effects, underscore the therapeutic potential of this structural class.[1][2] This guide will delve into synthetic methodologies, quantitative biological data, detailed experimental protocols, and the signaling pathways implicated in the mechanism of action of these promising compounds.

Synthetic Methodologies

The synthesis of the 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold can be efficiently achieved through the Castagnoli-Cushman reaction. This three-component reaction involves the condensation of a homophthalic anhydride with an aldehyde and an amine to yield the desired isoquinolinone core with high diastereoselectivity.

A general synthetic workflow for the preparation of 1-oxo-3-phenyl-2-substituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Homophthalic Anhydride Homophthalic Anhydride Castagnoli-Cushman Reaction Castagnoli-Cushman Reaction Homophthalic Anhydride->Castagnoli-Cushman Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Castagnoli-Cushman Reaction Primary Amine Primary Amine Primary Amine->Castagnoli-Cushman Reaction 1-Oxo-3-phenyl-2-substituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 1-Oxo-3-phenyl-2-substituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Castagnoli-Cushman Reaction->1-Oxo-3-phenyl-2-substituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Caption: General workflow for the synthesis of 1-oxo-3-phenyl-tetrahydroisoquinolines.

Experimental Protocols

General Procedure for the Synthesis of 1-Oxo-3-phenyl-2-substituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Derivatives (e.g., I23, I25-I28) [3]

A mixture of homophthalic anhydride (1.0 eq.), benzaldehyde (1.0 eq.), and the corresponding primary amine (1.0 eq.) in toluene is stirred at 110 °C for 8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Example: Synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I23) [3]

To a solution of homophthalic anhydride (162 mg, 1.0 mmol) in toluene (10 mL) were added benzaldehyde (106 mg, 1.0 mmol) and 4-(4-chlorophenoxy)aniline (219.5 mg, 1.0 mmol). The reaction mixture was stirred at 110 °C for 8 h. After cooling to room temperature, the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography (petroleum ether/ethyl acetate = 3:1) to give I23 as a white powder.

  • Yield: 83%

  • Melting Point: 236–238 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.01 (s, 1H), 8.09–8.07 (m, 1H), 7.61–7.58 (m, 3H), 7.51–7.48 (m, 1H), 7.43–7.41 (m, 2H), 7.21–7.19 (m, 4H), 7.06–7.05 (m, 2H), 6.99–6.95 (m, 4H), 5.51 (d, J = 4.8 Hz, 1H), 4.93 (d, J = 4.8 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 170.5, 163.0, 155.5, 154.4, 137.3, 137.2, 134.3, 132.3, 129.9, 129.1, 128.2, 128.0, 128.0, 127.8, 127.8, 127.6, 127.3, 120.3, 118.7, 64.4, 49.0.

  • HRMS (ESI) m/z: [M + H]⁺, calcd for C₂₈H₂₁ClNO₄: 470.1159, found: 470.1147.

Quantitative Biological Data

A series of 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antioomycete activity against Pythium recalcitrans. The following tables summarize the chemical structures and biological activities of selected analogs.

Table 1: Chemical Structures of Synthesized 1-Oxo-3-phenyl-tetrahydroisoquinoline Analogs

CompoundR
I23 4-(4-Chlorophenoxy)phenyl
I25 4-Chlorophenyl
I26 4-Bromophenyl
I27 4-Iodophenyl
I28 4-(Trifluoromethoxy)phenyl

(Image of the core structure with R group indicated would be placed here in a full whitepaper)

Table 2: Antioomycete Activity of 1-Oxo-3-phenyl-tetrahydroisoquinoline Analogs against Pythium recalcitrans

CompoundEC₅₀ (μg/mL)[3]
I23 1.83
I25 2.15
I26 1.98
I27 2.47
I28 3.21

Biological Evaluation: Experimental Protocols

Antioomycete Activity Assay against Pythium recalcitrans [3]

The in vitro antioomycete activity of the synthesized compounds is evaluated using a mycelial growth rate method. The compounds are dissolved in DMSO and mixed with potato dextrose agar (PDA) to achieve final concentrations ranging from 0.1 to 100 μg/mL. Mycelial discs (5 mm diameter) of P. recalcitrans are placed at the center of the agar plates. The plates are incubated at 25 °C. The diameter of the mycelial colony is measured when the mycelial growth in the control plate (containing DMSO without any compound) reaches the edge of the plate. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the mycelial colony in the control group and dt is the average diameter of the mycelial colony in the treated group. The EC₅₀ value is calculated by linear regression analysis of the inhibition rates versus the concentrations of the compounds.

Signaling Pathways and Mechanism of Action

While the primary data presented here is for antioomycete activity, the broader class of isoquinoline alkaloids is known to exert significant anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4]

Induction of Apoptosis

Many isoquinoline derivatives induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

G Isoquinolinone Analog Isoquinolinone Analog Bcl-2 Family Modulation Bcl-2 Family Modulation Isoquinolinone Analog->Bcl-2 Family Modulation Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by isoquinolinone analogs.

Cell Cycle Arrest

Certain isoquinoline analogs can also induce cell cycle arrest, often at the G2/M phase. This is frequently associated with the inhibition of tubulin polymerization, which disrupts microtubule dynamics and prevents the formation of a functional mitotic spindle.

G Isoquinolinone Analog Isoquinolinone Analog Tubulin Polymerization Tubulin Polymerization Isoquinolinone Analog->Tubulin Polymerization Inhibits Microtubule Dynamics Microtubule Dynamics Tubulin Polymerization->Microtubule Dynamics Disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Prevents G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Cell Cycle Arrest Cell Cycle Arrest G2/M Arrest->Cell Cycle Arrest

Caption: Mechanism of cell cycle arrest via tubulin polymerization inhibition.

Conclusion

The this compound scaffold and its isomers represent a promising area for the discovery of novel therapeutic agents. This technical guide has provided a detailed overview of the synthesis of a closely related and well-characterized series of 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline analogs, along with their quantitative biological data and the experimental protocols for their evaluation. The elucidation of the signaling pathways involved in the anticancer activity of the broader isoquinoline class offers a roadmap for the mechanistic investigation of novel analogs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this class of compounds are warranted to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one (CAS Number: 17507-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic compound belonging to the isoquinolinone family. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenyl group attached to a dihydroisoquinolinone core.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 17507-05-0[1]
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol
Melting Point 164-165 °C[1]
Boiling Point 444.4 °C at 760 mmHg[1]
Density 1.156 g/cm³[1]
Flash Point 266.4 °C[1]
Refractive Index 1.603[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[1]

Structure

The chemical structure of this compound is depicted below:

Chemical Name: this compound Synonyms: 1-Phenyl-1,4-dihydroisoquinolin-3(2H)-one, 1,4-DIHYDRO-1-PHENYL-3(2H)-ISOQUINOLINONE[1]

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • May cause respiratory irritation

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocols

Proposed Synthesis via Oxidative Cyclization

A potential synthetic route involves the oxidative cyclization of N-benzylarylacetamides. This method has been reported for the synthesis of 4-aryl-1,4-dihydro-3(2H)-isoquinolinones and could be adapted for the target molecule.

Experimental Workflow for Proposed Synthesis

G cluster_synthesis Proposed Synthesis of this compound Start Start Reactants N-Benzyl-2-phenylacetamide Start->Reactants Reaction Oxidative Cyclization in an appropriate solvent (e.g., Acetonitrile) Reactants->Reaction Oxidizing_Agent Oxidizing Agent (e.g., DDQ, Mn(OAc)3) Oxidizing_Agent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry, Melting Point Purification->Characterization Product 1-Phenyl-1,2-dihydro- isoquinolin-3(4H)-one Characterization->Product

Caption: A proposed workflow for the synthesis of the target compound.

Methodology:

  • Reaction Setup: To a solution of N-benzyl-2-phenylacetamide in a suitable solvent (e.g., acetonitrile), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese(III) acetate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Purification of Isoquinolinone Derivatives

For high-purity samples required for biological assays, preparative high-performance liquid chromatography (HPLC) can be employed.

Experimental Workflow for Purification

G cluster_purification Purification Workflow for Isoquinolinone Derivatives Start Start Crude_Product Crude 1-Phenyl-1,2-dihydro- isoquinolin-3(4H)-one Start->Crude_Product Dissolution Dissolve in a suitable solvent (e.g., DMSO/Methanol) Crude_Product->Dissolution Injection Inject onto Preparative HPLC column Dissolution->Injection Elution Gradient Elution (e.g., Acetonitrile/Water) Injection->Elution Fraction_Collection Collect fractions containing the pure product Elution->Fraction_Collection Solvent_Removal Remove solvent under reduced pressure Fraction_Collection->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: A general workflow for the purification of isoquinolinones.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, the broader class of 1-phenyl-tetrahydroisoquinoline derivatives has been investigated for various biological activities. These findings suggest potential therapeutic applications and mechanisms of action for the title compound.

Inhibition of Tubulin Polymerization

Several studies have reported that 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives can act as inhibitors of tubulin polymerization.[2] This activity is a key mechanism for many anticancer drugs, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A fluorescence-based assay can be used to monitor the effect of the compound on tubulin polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader.

  • Analysis: A decrease in the rate and extent of fluorescence increase compared to a vehicle control indicates inhibition of tubulin polymerization.

Modulation of NF-κB and MAPK Signaling Pathways

Tetrahydroisoquinoline derivatives have been shown to potentially target the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. Inhibition of this pathway is a promising strategy for the treatment of cancer and inflammatory diseases.

Furthermore, some tetrahydroisoquinoline derivatives have been observed to induce apoptosis through the activation of the ERK1/2 and p38-MAPK signaling pathways. These pathways are critical in regulating cellular processes such as proliferation, differentiation, and stress responses.

Potential Signaling Pathway

G cluster_pathway Potential Signaling Pathway of 1-Phenyl-tetrahydroisoquinoline Derivatives Compound 1-Phenyl-1,2-dihydro- isoquinolin-3(4H)-one IKK IKK Complex Compound->IKK Inhibition MEKK MAP3K Compound->MEKK Activation? IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Inhibition MKK MKK3/6, MKK4/7 MEKK->MKK MAPK p38, JNK MKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A potential signaling cascade for this class of compounds.

Interaction with 5-HT1A Receptors

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as ligands for the serotonin 5-HT1A receptor. This receptor is a well-established target for anxiolytic and antidepressant drugs. The interaction of this compound with this receptor could lead to modulation of serotonergic neurotransmission.

Experimental Protocol: 5-HT1A Receptor Binding Assay

A radioligand binding assay is commonly used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT1A receptor (e.g., recombinant cell lines or brain tissue).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Filtration and Washing: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki).

Conclusion

This compound is a compound with a well-defined chemical structure and physical properties. While direct biological data is scarce, its structural similarity to other biologically active 1-phenyl-tetrahydroisoquinoline derivatives suggests its potential as a modulator of important cellular targets and signaling pathways, including tubulin, NF-κB, MAPK, and 5-HT1A receptors. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this and related compounds, paving the way for further research into their therapeutic potential.

References

molecular weight and formula of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for experimental design, analytical method development, and computational modeling.

ParameterValueReference
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
CAS Number 17507-05-0[1]
Melting Point 164-165 °C[1]

Chemical Structure

The molecular structure of this compound consists of a dihydroisoquinolinone core substituted with a phenyl group at the 1-position. This structure is the basis for its chemical reactivity and biological activity.

This compound cluster_0 C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 C8 C C7->C8 C13 C C7->C13 H15 H C7->H15 N9 N C8->N9 H5 H C8->H5 H6 H C8->H6 C10 C N9->C10 H7 H N9->H7 C11 C C10->C11 O12 O C10->O12 C11->C6 H8 H C11->H8 H9 H C11->H9 C14 C C13->C14 C15 C C14->C15 H10 H C14->H10 C16 C C15->C16 H11 H C15->H11 C17 C C16->C17 H12 H C16->H12 C18 C C17->C18 H13 H C17->H13 C18->C13 H14 H C18->H14

Chemical structure of this compound.

Experimental Protocols

The characterization of this compound involves standard analytical techniques. A general methodology for confirming its identity and purity is outlined below.

Materials and Methods

  • Compound: this compound

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Mass Spectrometer (MS)

    • Melting Point Apparatus

    • High-Performance Liquid Chromatography (HPLC) system

Procedure

  • Structural Elucidation (NMR):

    • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants.

  • Molecular Weight Confirmation (MS):

    • Prepare a dilute solution of the compound.

    • Analyze using an appropriate ionization technique (e.g., ESI or APCI) to determine the molecular ion peak and confirm the molecular weight.

  • Purity Assessment (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).

    • Use a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

    • Inject a solution of the compound and determine the purity by measuring the peak area percentage.

  • Melting Point Determination:

    • Place a small amount of the crystalline solid into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

This guide provides foundational information for researchers working with this compound. For specific applications, further experimental validation and characterization are recommended.

References

Methodological & Application

Application Notes and Protocols for 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one as a Potential Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] By bringing the POI and E3 ligase into proximity, PROTACs co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[5][6]

While much of the focus has been on ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the discovery of novel E3 ligase ligands is crucial to expand the scope of TPD and overcome potential resistance mechanisms.[1][7] The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds.[8][9] This document explores the potential application of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one as a novel building block for PROTACs, potentially as a new E3 ligase ligand. These application notes provide a roadmap for its synthesis, evaluation, and incorporation into protein degraders.

Rationale for this compound as a Novel E3 Ligase Ligand

The development of new E3 ligase recruiters is a key area of research in TPD.[2] While immunomodulatory imide drugs (IMiDs) are effective CRBN recruiters, their inherent instability can be a limitation.[10][11] The this compound scaffold offers a rigid, non-phthalimide backbone that may provide improved chemical stability and novel intellectual property. Its unique three-dimensional structure could also lead to different binding modes and potentially new neosubstrate profiles compared to existing E3 ligase ligands.

Experimental Workflow for Validation and Application

The validation of this compound as a protein degrader building block follows a multi-step process, from initial binding validation to in vivo efficacy studies.[5]

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Scaffold derivatization Linker Attachment Point Exploration synthesis->derivatization binding_assay E3 Ligase Binding Assays (SPR, ITC, TR-FRET) derivatization->binding_assay ternary_complex Ternary Complex Formation (TR-FRET, AlphaLISA) binding_assay->ternary_complex ubiquitination In Vitro Ubiquitination Assays ternary_complex->ubiquitination permeability Cell Permeability (Caco-2) ubiquitination->permeability target_engagement Target Engagement (NanoBRET) permeability->target_engagement degradation Protein Degradation (Western Blot, HiBiT) target_engagement->degradation cytotoxicity Cytotoxicity/Viability (CellTiter-Glo) degradation->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics cytotoxicity->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy

Caption: A general experimental workflow for the evaluation of PROTAC molecules.[5]

Data Presentation

Table 1: Representative Biochemical and Biophysical Data for a Novel E3 Ligase Ligand
Assay TypeLigandTarget E3 LigaseBinding Affinity (K D )Ternary Complex Affinity (K D ) with POICooperativity (α)
Surface Plasmon Resonance (SPR) This compound derivativeRecombinant Human CRBN1.5 µM150 nM10
Isothermal Titration Calorimetry (ITC) This compound derivativeRecombinant Human CRBN2.0 µM180 nM11
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This compound derivativeRecombinant Human CRBNIC 50 = 1.2 µMEC 50 = 200 nMN/A

Data are hypothetical and for illustrative purposes.

Table 2: Representative Cellular Activity of a PROTAC Utilizing the Novel Building Block
Assay TypePROTAC Concentration% Target Protein Degradation (24h)DC 50D maxCell Viability (IC 50 )
Western Blot 100 nM85%25 nM>90%>10 µM
HiBiT Lytic Assay 100 nM92%20 nM>95%>10 µM
In-Cell Western 100 nM88%28 nM>90%>10 µM
CellTiter-Glo® N/AN/AN/AN/A>10 µM

Data are hypothetical and for illustrative purposes. DC 50 is the concentration for 50% degradation, and D max is the maximum degradation.

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system.[4]

protac_mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been previously reported and can be adapted.[12][13] A key step is the Pictet-Spengler reaction or similar cyclization methods.[14] For PROTAC development, a derivative with a suitable linker attachment point (e.g., an amine or carboxylic acid) is required.

Materials:

  • β-phenylethylamine derivatives

  • Benzoyl chloride derivatives

  • Polyphosphoric acid or other cyclization reagents

  • Solvents (e.g., Dichloromethane, Toluene)

  • Reducing agents (e.g., Sodium borohydride) if saturation of the dihydroisoquinoline is desired.

Procedure:

  • Acylation: React a β-phenylethylamine derivative with a substituted benzoyl chloride in the presence of a base to form the corresponding N-phenethyl-benzamide.

  • Cyclization: Treat the N-phenethyl-benzamide with a dehydrating agent like polyphosphoric acid at an elevated temperature to induce cyclization and form the 1-phenyl-3,4-dihydroisoquinoline core.

  • Reduction (Optional): The resulting imine can be reduced using a reducing agent such as sodium borohydride to yield the 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Cereblon (CRBN) Binding Assay using TR-FRET

This protocol is to determine if the novel scaffold binds to the E3 ligase Cereblon.[15]

Materials:

  • Recombinant human CRBN-DDB1 complex

  • Biotinylated tracer ligand for CRBN

  • Terbium (Tb)-conjugated streptavidin

  • Fluorescein-labeled anti-tag antibody (if CRBN is tagged) or a fluorescent CRBN ligand

  • This compound test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CRBN-DDB1 complex, biotinylated tracer, and Tb-streptavidin.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the IC₅₀.

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify PROTAC-induced degradation of a target protein.[16]

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC synthesized with the this compound building block

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 4: In Vivo Pharmacodynamic Study

This protocol assesses the ability of the PROTAC to degrade the target protein in an animal model.[]

Materials:

  • Animal model (e.g., mice bearing a tumor xenograft)

  • Formulated PROTAC for in vivo administration (e.g., in a solution for subcutaneous or oral dosing)

  • Anesthesia and surgical tools for tissue collection

  • Homogenization buffer

  • Western blot or ELISA reagents for protein quantification

Procedure:

  • Dosing: Administer the PROTAC to the animals at various dose levels and schedules. Include a vehicle control group.

  • Tissue Collection: At specified time points after dosing, euthanize the animals and collect relevant tissues (e.g., tumor, liver, plasma).

  • Tissue Processing: Homogenize the tissues to prepare protein lysates.

  • Protein Quantification: Measure the level of the target protein in the tissue lysates using Western blot or ELISA.

  • Pharmacokinetic Analysis: Analyze plasma samples to determine the exposure of the PROTAC over time.

  • Data Analysis: Correlate the PROTAC exposure with the extent of target protein degradation in the tissues.

Conclusion

The this compound scaffold represents an intriguing, yet underexplored, building block for the development of novel protein degraders. Its unique chemical features may offer advantages in terms of stability and binding properties. The protocols and workflow outlined in these application notes provide a comprehensive framework for researchers to synthesize, validate, and characterize PROTACs based on this novel scaffold. Successful validation would not only introduce a new class of E3 ligase ligands but also expand the toolkit for targeted protein degradation, ultimately contributing to the development of new therapeutics for a wide range of diseases.

References

Application Notes: Synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one derivatives, a class of compounds with potential applications in medicinal chemistry, particularly as antitumor agents. The synthetic strategy involves a three-step sequence: formation of an N-phenethyl-2-phenylacetamide intermediate, cyclization to a tetrahydroisoquinolin-3-one, and subsequent oxidation to the desired 1,2-dihydroisoquinolin-3(4H)-one.

Biological Context and Potential Applications

This compound derivatives and their precursors, such as 1-phenyl-3,4-dihydroisoquinolines, have been identified as potential tubulin polymerization inhibitors.[1] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for the development of novel anticancer therapeutics. The 1-phenyl substitution pattern is a key structural feature for this biological activity.[1]

Synthetic Approach

The synthesis of this compound derivatives can be efficiently achieved through the following three key steps:

  • Amide Formation: Synthesis of the N-phenethyl-2-phenylacetamide intermediate.

  • Cyclization: Intramolecular cyclization of the amide intermediate to form a 1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one.

  • Oxidation: Oxidation of the tetrahydroisoquinolin-3-one to the target this compound.

This protocol provides a general methodology that can be adapted for the synthesis of various substituted derivatives by utilizing appropriately substituted starting materials.

Data Presentation

The following table summarizes quantitative data for each key step in the synthesis of a representative this compound derivative.

StepReactionReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Amide FormationPhenylacetyl chloride, Phenethylamine, TriethylamineDichloromethane0 to RT4-6~95%
2CyclizationEaton's Reagent (P₂O₅ in MeSO₃H), Paraformaldehyde-60-802-494-99%[2]
3OxidationCopper Nanocatalyst, O₂Acetonitrile706~88%[3]

Experimental Protocols

Step 1: Synthesis of N-phenethyl-2-phenylacetamide

This protocol describes the synthesis of the amide intermediate via the acylation of phenethylamine with phenylacetyl chloride.[4]

Materials:

  • Phenethylamine

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Step 2: Cyclization to 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-one

This protocol utilizes Eaton's reagent for the intramolecular cyclization of the N-phenethyl-2-phenylacetamide intermediate.[2][5]

Materials:

  • N-phenethyl-2-phenylacetamide

  • Eaton's Reagent (7.7 wt-% P₂O₅ in MeSO₃H)

  • Paraformaldehyde

Procedure:

  • To a solution of N-phenethyl-2-phenylacetamide in Eaton's reagent, add paraformaldehyde.

  • Heat the reaction mixture to 60-80 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Oxidation to this compound

This protocol describes the oxidation of the tetrahydroisoquinolin-3-one to the desired product using a copper nanocatalyst.[3]

Materials:

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-one

  • Copper Nanocatalyst on a solid support (e.g., CuNPs/MagSilica)

  • Acetonitrile

  • Oxygen (balloon)

Procedure:

  • In a round-bottom flask, place the 1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one and the copper nanocatalyst (e.g., 1 mol %) in acetonitrile.

  • Immerse the reaction mixture in an oil bath and stir at 70 °C under an O₂ atmosphere (balloon) for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the catalyst and wash the catalyst with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane:EtOAc) to afford the this compound.

Mandatory Visualization

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A Phenethylamine + Phenylacetyl Chloride B N-phenethyl-2-phenylacetamide A->B Triethylamine, DCM 0 °C to RT, 4-6 h C 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-one B->C Eaton's Reagent, Paraformaldehyde 60-80 °C, 2-4 h D This compound C->D Cu Catalyst, O2 MeCN, 70 °C, 6 h

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Proposed Mechanism of Antitumor Activity Compound This compound Derivatives Tubulin Tubulin Dimers Compound->Tubulin Binds to tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition CellCycle Mitotic Spindle Formation Microtubules->CellCycle Disruption Apoptosis Cell Cycle Arrest & Apoptosis CellCycle->Apoptosis Induction

Caption: Signaling pathway for tubulin polymerization inhibition.

References

Application Notes and Protocols: Computational Docking Studies of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Molecular docking simulations are a powerful tool to predict the binding affinity and interaction patterns of these small molecules with various protein targets, thereby guiding lead optimization and drug discovery efforts.

Introduction to this compound

The this compound core structure is a key pharmacophore found in a variety of synthetic and natural products. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of this structure allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Computational docking studies are instrumental in understanding the structure-activity relationships (SAR) of these compounds by elucidating their binding modes within the active sites of target proteins.

Target Proteins for Docking Studies

Computational studies have explored the interaction of 1-phenyl-isoquinoline derivatives with a range of protein targets implicated in various diseases. Key examples include:

  • Tubulin: A crucial protein involved in microtubule dynamics, making it a prime target for anticancer agents.[1][2]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer.[3]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK): A transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation and is a target in cancer therapy.[3]

  • Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • HIV Reverse Transcriptase: An essential enzyme for the replication of the human immunodeficiency virus (HIV).[3]

  • DNA Topoisomerase I: An enzyme that relaxes DNA supercoiling during replication and transcription, making it a target for cancer chemotherapy.[4]

  • Dopamine D1 Receptor: A G protein-coupled receptor involved in various neurological processes.[5]

Quantitative Data Summary

The following table summarizes the reported docking scores of various isoquinoline derivatives against different protein targets. A more negative docking score generally indicates a higher predicted binding affinity.

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference Compound
Quinoline DerivativeHIV Reverse Transcriptase4I2P-10.675Rilpivirine
Chalcone incorporating Thiadiazolyl IsoquinolineCyclin-Dependent Kinase 2 (CDK2)Not SpecifiedStrong AffinityNot Specified
Chalcone incorporating Thiadiazolyl IsoquinolineEpidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK)Not SpecifiedStrong AffinityNot Specified
Chalcone incorporating Thiadiazolyl IsoquinolineTubulin-Colchicine-Ustiloxin DomainNot SpecifiedModerate AffinityNot Specified
Chalcone incorporating Thiadiazolyl IsoquinolineVascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK)Not SpecifiedModerate AffinityNot Specified
Indenoisoquinoline DerivativesDNA-Topoisomerase INot SpecifiedBetter Gold ScoreNot Specified
1,2-dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-onesP38alpha3GC7-7.265 to -6.8365-Fluorouracil
1,2-dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-onesACVR1 (ALK2) kinase6GI6-8.929 to -8.4645-Fluorouracil

Experimental Protocols

This section outlines a detailed, generalized protocol for performing computational docking studies with this compound derivatives.

Software and Tools
  • Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, Chimera

  • Ligand Preparation: ChemDraw, MarvinSketch, Avogadro

  • Docking Software: AutoDock Vina, GOLD, Glide (Schrödinger)[3]

  • Protein Structure Database: Protein Data Bank (PDB)

Protocol for Molecular Docking

Step 1: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the protein structure.[3]

    • Add polar hydrogen atoms to the protein.[3]

    • Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS_2005).

Step 2: Ligand Preparation

  • Sketch Ligand: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.[3]

  • 3D Conversion and Optimization:

    • Convert the 2D structure into a 3D conformation.

    • Perform energy minimization of the 3D ligand structure using a force field such as MMFF94 to obtain a stable, low-energy conformation.[3]

    • Generate possible tautomers and ionization states at physiological pH.

Step 3: Grid Generation

  • Define the Binding Site: Identify the active site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature analysis of key catalytic or binding residues.

  • Generate the Grid Box: Define a grid box that encompasses the entire binding pocket. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.[3]

Step 4: Molecular Docking Simulation

  • Select Docking Algorithm: Choose a suitable docking program (e.g., AutoDock Vina, GOLD, Glide).[3]

  • Run Docking: Execute the docking simulation. The program will explore various conformations and orientations (poses) of the ligand within the defined grid box and calculate a docking score for each pose.[3] The scoring function estimates the binding affinity between the ligand and the protein.

Step 5: Analysis of Docking Results

  • Evaluate Binding Affinity: Rank the docked poses based on their docking scores. A more negative score typically indicates a more favorable binding interaction.[3]

  • Visualize Binding Mode: Analyze the top-ranked poses to understand the binding mode of the ligand. Visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[3] This analysis provides insights into the key interactions driving the binding affinity and can guide further optimization of the ligand.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Isoquinolinone_Derivative This compound Derivative Isoquinolinone_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow Diagram

G Start Start Protein_Preparation 1. Protein Preparation - Retrieve from PDB - Pre-process (Remove water, add H) - Energy Minimization Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation - 2D Sketch - 3D Conversion - Energy Minimization Protein_Preparation->Ligand_Preparation Grid_Generation 3. Grid Generation - Define Binding Site - Create Grid Box Ligand_Preparation->Grid_Generation Docking_Simulation 4. Molecular Docking - Run Docking Algorithm - Generate Poses & Scores Grid_Generation->Docking_Simulation Results_Analysis 5. Results Analysis - Rank by Score - Visualize Interactions - SAR Studies Docking_Simulation->Results_Analysis End End Results_Analysis->End

Caption: A generalized workflow for computational docking studies.

References

Application Note: Purity Determination of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality, safety, and efficacy of the final drug substance.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for separating the main compound from potential impurities. The protocol covers instrumentation, sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and drug development professionals in a quality control or research environment.

Introduction

This compound is an aromatic heterocyclic compound belonging to the isoquinoline class.[2][3] Compounds with this scaffold are of significant interest in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical intermediates due to its high resolution, accuracy, and sensitivity.[1] This document presents a validated RP-HPLC method using a C18 stationary phase and UV detection, which is well-suited for aromatic and moderately polar compounds.[4][5]

Experimental Protocol

This protocol provides a step-by-step guide for the purity analysis of this compound.

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][7]

  • Data Acquisition Software: ChemStation, Empower, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents: HPLC grade acetonitrile (ACN) and water. Formic acid (reagent grade).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample clarification.[8][9]

Solution Preparation
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

Standard and Sample Preparation

Standard Preparation (Reference Standard):

  • Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Prepare a working standard of 10 µg/mL by diluting 10.0 mL of the stock solution to 100 mL with the diluent.

Sample Preparation (Test Sample):

  • Accurately weigh approximately 10.0 mg of the test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[9][10] This step is crucial to remove particulates and protect the HPLC column.[8]

Chromatographic Conditions

The separation is performed using a gradient elution to ensure the resolution of early and late-eluting impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or DAD scan 200-400 nm)
Run Time 35 minutes
Gradient Program See Table 2 below
Time (min)% Mobile Phase A% Mobile Phase B
0.070.030.0
25.010.090.0
30.010.090.0
30.170.030.0
35.070.030.0
System Suitability

Before sample analysis, perform five replicate injections of the working standard solution (10 µg/mL) to ensure the system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD of Peak Area ≤ 2.0% for five replicate injections
%RSD of Retention Time ≤ 1.0% for five replicate injections

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Calculation:

  • Area_main_peak: The integrated area of the this compound peak.

  • Total_area_all_peaks: The sum of the integrated areas of all peaks, excluding solvent front and baseline noise.

Using a Diode Array Detector (DAD) allows for peak purity analysis, where the UV-Vis spectrum is compared across the peak to check for co-eluting impurities.[11][12]

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (ACN:H2O) A->B C Filter Sample (0.22 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 254 nm (UV) E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Conclusion

The HPLC method described in this application note is demonstrated to be a suitable and robust technique for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water provides excellent separation of the main component from its potential impurities. This protocol is a valuable tool for quality control and assurance in research and pharmaceutical manufacturing environments.

References

Application Notes and Protocols for Scaling Up 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, a key scaffold in medicinal chemistry. The described methods are selected for their potential for scalability, offering pathways from laboratory-scale synthesis to larger-scale production suitable for drug development programs.

Introduction

The this compound core is a privileged structure found in numerous biologically active compounds. Its synthesis is of significant interest for the development of new therapeutic agents. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are effective but may present challenges for large-scale production, including harsh reaction conditions and the formation of undesired isomers.[1][2] This document outlines modern, scalable approaches, focusing on a two-step synthesis involving the formation of an N-acyl precursor followed by an efficient cyclization to yield the target molecule.

Synthetic Pathway Overview

The most common and scalable approach to this compound involves a two-step sequence:

  • Amide Formation: Acylation of a phenethylamine derivative with a phenylacetic acid derivative to form the key intermediate, N-(2-phenylethyl)-2-phenylacetamide.

  • Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the amide intermediate to yield the final this compound.

This pathway offers flexibility in the choice of starting materials and allows for optimization of each step for improved yield and purity.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A Phenethylamine C N-(2-phenylethyl)-2-phenylacetamide A->C Acylation B Phenylacetyl Chloride B->C D N-(2-phenylethyl)-2-phenylacetamide E This compound D->E Cyclization F Lewis Acid (e.g., PPA, Eaton's Reagent) F->E

Figure 1. General two-step synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of N-(2-phenylethyl)-2-phenylacetamide (Precursor)

This protocol describes a robust method for the synthesis of the amide precursor, adaptable to gram-scale production.

Materials:

  • Phenethylamine

  • Phenylacetyl chloride

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 eq) and sodium carbonate (1.5 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.05 eq) in dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude N-(2-phenylethyl)-2-phenylacetamide by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a white solid.

ParameterValue/ConditionReference
Scale Gram-scale[3]
Yield >95%[3]
Temperature 0 °C to Room Temperature[4]
Reaction Time 2-4 hours[4]
Purification Recrystallization[4]

Table 1. Summary of reaction parameters for the synthesis of N-(2-phenylethyl)-2-phenylacetamide.

Protocol 2: Scalable Cyclization to this compound

This protocol focuses on the critical cyclization step, utilizing a strong acid catalyst suitable for larger-scale reactions.

Materials:

  • N-(2-phenylethyl)-2-phenylacetamide

  • Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, add N-(2-phenylethyl)-2-phenylacetamide.

  • Carefully add polyphosphoric acid (PPA) or Eaton's Reagent (typically 10-20 wt eq.) to the amide. Note: This is an exothermic process and should be done with caution, potentially with external cooling.

  • Heat the mixture to 80-120 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

ParameterCyclization Method 1Cyclization Method 2Reference
Catalyst Polyphosphoric Acid (PPA)Eaton's Reagent[3]
Temperature 100-140 °C80-100 °C[3]
Reaction Time 4-8 hours2-6 hours[3]
Yield Moderate to GoodGood to Excellent[3]
Work-up Quenching in ice, neutralization, extractionQuenching in ice, neutralization, extraction[3]

Table 2. Comparison of scalable cyclization methods.

Alternative and Modern Approaches

Recent advances in catalysis offer alternative routes to isoquinolin-3-ones that may provide advantages in terms of milder reaction conditions and substrate scope.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium(III)-catalyzed C-H activation and annulation of benzamides with various coupling partners, such as alkynes or diazo compounds, has emerged as a powerful tool for the synthesis of isoquinolinones.[1][5][6][7][8][9] These methods often proceed under milder conditions than traditional acid-catalyzed cyclizations and can offer high regioselectivity. While potentially less scalable for initial process development due to catalyst cost and sensitivity, they represent a frontier in efficient isoquinoline synthesis.

G cluster_0 Rhodium-Catalyzed Annulation A Benzamide Derivative C Isoquinolin-3-one A->C C-H Activation/Annulation B Alkyne or Diazo Compound B->C D [Rh(III)] Catalyst D->C

Figure 2. Conceptual workflow for Rhodium-catalyzed synthesis of isoquinolin-3-ones.

Data Summary and Comparison

Synthesis StepMethodKey ReagentsTypical YieldScalabilityKey AdvantagesKey Disadvantages
Amide Formation Schotten-BaumannPhenethylamine, Phenylacetyl chloride, Base>95%HighHigh yield, robust, readily available starting materialsUse of acyl chloride
Cyclization PPA-mediatedPolyphosphoric acid60-80%ModerateInexpensive reagentViscous medium, harsh conditions, difficult work-up
Cyclization Eaton's ReagentP₂O₅, MeSO₃H70-90%HighHigher yields, less viscous than PPA, easier work-upCorrosive, exothermic
Cyclization Rh(III)-catalyzed[Cp*RhCl₂]₂, AgSbF₆, OxidantVariableLowerMilder conditions, high regioselectivityExpensive catalyst, requires inert atmosphere

Table 3. Comparative summary of synthesis techniques for this compound.

Conclusion

The synthesis of this compound can be efficiently scaled up using a two-step approach involving the formation of N-(2-phenylethyl)-2-phenylacetamide followed by an acid-catalyzed cyclization. While traditional methods using polyphosphoric acid are effective, the use of Eaton's Reagent offers advantages in terms of yield and ease of handling for larger-scale production. For specialized applications and further optimization, modern catalytic methods, particularly those involving rhodium, present promising alternatives, albeit with considerations for cost and process development. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce this important heterocyclic scaffold on a scale relevant to their needs.

References

Application of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of isoquinoline have been extensively investigated for their potential as anticancer agents. This document focuses on the application of compounds structurally related to 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one in cancer cell line studies. While direct studies on this specific molecule are limited in the available literature, research on close structural analogs provides significant insights into its potential mechanisms of action and therapeutic applications. These analogs have demonstrated potent cytotoxic effects against various cancer cell lines, primarily through mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest. This application note summarizes the key findings and provides detailed protocols for evaluating such compounds.

Data Presentation: Anticancer Activity of Structurally Related Isoquinoline Derivatives

The following tables summarize the in vitro anticancer activities of various isoquinoline derivatives that are structurally related to this compound.

Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
5n (3'-OH, 4'-OCH3 substituted 1-phenyl)Not SpecifiedData not available in abstract[1][2]

Note: The abstract mentions that compound 5n showed optimal bioactivity as a tubulin polymerization inhibitor, but specific IC50 values against cancer cell lines are not provided in the snippet.

Table 2: Antiproliferative Activity of a 3-Acyl isoquinolin-1(2H)-one Derivative

CompoundCancer Cell LineGI50 (µM)Reference
Compound 8 Breast Cancer Cells2.4 - 5.7[3]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 3: Cytotoxicity of 1,4-disubstituted-3,4-dihydroisoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 21 CEM (Leukemia)4.10[4]
Compound 32 CEM (Leukemia)0.64[4]

Table 4: Antiproliferative Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3c H460 (Lung Carcinoma)4.9 ± 0.7[5]
A-431 (Skin Carcinoma)2.0 ± 0.9[5]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel anticancer compounds. The following protocols are based on standard methodologies reported in the cited literature for analogous compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, HT-29)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Visualization of Mechanisms and Workflows

Signaling Pathways

G

G

Experimental Workflow

G Start Start Compound Synthesis\n& Characterization Compound Synthesis & Characterization Start->Compound Synthesis\n& Characterization In vitro Cytotoxicity\nScreening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis\n& Characterization->In vitro Cytotoxicity\nScreening (MTT Assay) Determine IC50 Values Determine IC50 Values In vitro Cytotoxicity\nScreening (MTT Assay)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Data Analysis\n& Conclusion Data Analysis & Conclusion Apoptosis Assay\n(Annexin V/PI)->Data Analysis\n& Conclusion Cell Cycle Analysis->Data Analysis\n& Conclusion Western Blotting->Data Analysis\n& Conclusion End End Data Analysis\n& Conclusion->End

Conclusion

While direct experimental data for this compound is not extensively available, the study of its close structural analogs reveals a promising potential for this class of compounds as anticancer agents. The primary mechanisms of action appear to involve the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways. The provided protocols and workflows offer a robust framework for the systematic evaluation of this compound and its derivatives in cancer cell line studies, paving the way for further drug development and mechanistic elucidation.

References

Application Notes and Protocols for 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and chemical databases did not yield specific information on the synthesis, biological activity, or use of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one as a chemical probe. Research has been conducted on structurally related analogs, which are detailed below to provide context and potential avenues for future investigation. The protocols and data presented herein are for these related compounds and should not be directly extrapolated to this compound.

Introduction to Structurally Related Analogs

While data on this compound is unavailable, several of its structural isomers and derivatives have been synthesized and evaluated for various biological activities. These analogs, including 1-phenyl-3,4-dihydroisoquinolines and 1-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown potential as tubulin polymerization inhibitors, dopamine D1 receptor antagonists, and antioomycete agents. This document summarizes the available information on these related compounds to serve as a resource for researchers interested in the broader class of 1-phenylisoquinoline derivatives.

Part 1: 1-Phenyl-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potential inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research.[1]

Quantitative Data
CompoundModificationIC50 (μM) against various cell linesTubulin Polymerization Inhibition (IC50, μM)
5n 3'-OH and 4'-OCH3 substituted 1-phenyl B-ringData not specified in abstractData not specified in abstract

Note: The abstract mentions that compound 5n showed optimal bioactivity, but specific quantitative data is not provided.[1]

Experimental Protocols

General Synthesis of 1-Phenyl-3,4-dihydroisoquinoline Derivatives:

A common synthetic route is the Bischler-Napieralski reaction.[2][3][4]

  • Amide Formation: Acylation of β-phenylethylamine with a substituted benzoyl chloride to form the corresponding N-phenethyl-benzamide.[2]

  • Cyclization: The amide is then cyclized using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the 1-phenyl-3,4-dihydroisoquinoline.[2][3]

Tubulin Polymerization Assay:

This is a general protocol and specific conditions may vary.

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound, positive control (e.g., colchicine), negative control (DMSO).

  • Procedure: a. Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the polymerization buffer and the test compound at various concentrations. c. Add tubulin to each well to a final concentration of approximately 1 mg/mL. d. Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization. e. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway

Tubulin_Polymerization_Inhibition GTP-Tubulin Dimers GTP-Tubulin Dimers Microtubule Microtubule GTP-Tubulin Dimers->Microtubule Polymerization 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline->GTP-Tubulin Dimers Inhibition Inhibition

Caption: Inhibition of microtubule formation by 1-phenyl-3,4-dihydroisoquinoline derivatives.

Part 2: 1-Phenyl-1,2,3,4-tetrahydroisoquinolines as Dopamine D1 Antagonists

Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been synthesized and evaluated for their affinity to the dopamine D1 receptor, suggesting their potential as probes for studying the dopaminergic system.[5]

Quantitative Data
CompoundModificationD1 Receptor Binding Affinity (Ki, nM)
6-bromo analog 6-bromo substitutionSimilar to the 6-chloro analog
6,7-dihydroxy analog 6,7-dihydroxy substitutionSignificantly lower affinity
6-monohydroxy analog 6-hydroxy substitutionNo significant affinity
7-monohydroxy analog 7-hydroxy substitutionNo significant affinity

Note: Specific Ki values are not provided in the abstract.[5]

Experimental Protocols

General Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines:

These compounds can be synthesized by the reduction of the corresponding 1-phenyl-3,4-dihydroisoquinolines.[2]

  • Reduction: The 1-phenyl-3,4-dihydroisoquinoline is reduced using a reducing agent such as sodium borohydride to yield the 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[2]

Dopamine D1 Receptor Binding Assay:

This is a general protocol and specific conditions may vary.

  • Reagents: Rat striatal membranes, [3H]SCH23390 (radioligand), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), test compound, non-specific binding control (e.g., (+)butaclamol).

  • Procedure: a. Prepare a solution of the test compound in an appropriate solvent. b. In a reaction tube, add the rat striatal membranes, [3H]SCH23390, and the test compound at various concentrations. c. For non-specific binding, add a high concentration of a known D1 antagonist. d. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes). e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Calculate the Ki value, which represents the affinity of the compound for the D1 receptor.

Logical Relationship Diagram

D1_Antagonist_Binding cluster_receptor Dopamine D1 Receptor BindingSite Binding Site SignalTransduction Signal Transduction BindingSite->SignalTransduction Activates Dopamine Dopamine Dopamine->BindingSite Binds 1-Phenyl-THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline 1-Phenyl-THIQ->BindingSite Competitively Binds (Antagonist)

Caption: Competitive antagonism of the Dopamine D1 receptor by 1-phenyl-tetrahydroisoquinoline analogs.

Part 3: 3,4-dihydroisoquinolin-1(2H)-one Derivatives as Antioomycete Agents

Recent research has explored derivatives of 3,4-dihydroisoquinolin-1(2H)-one for their activity against the plant pathogen Pythium recalcitrans.[6][7]

Quantitative Data
CompoundEC50 (μM) against P. recalcitrans
I23 14
Hymexazol (commercial control) 37.7
Experimental Protocols

General Synthesis via Castagnoli–Cushman Reaction:

This reaction involves the condensation of homophthalic anhydride with an imine.[7]

  • Reaction: A mixture of homophthalic anhydride, an appropriate aldehyde, and an amine in a suitable solvent (e.g., toluene) is heated to reflux to form the 3,4-dihydroisoquinolin-1(2H)-one derivative.

Antioomycete Activity Assay:

This is a general protocol and specific conditions may vary.

  • Culture Medium: Prepare a suitable agar medium (e.g., potato dextrose agar) in petri dishes.

  • Compound Application: Incorporate the test compound at various concentrations into the molten agar before pouring the plates.

  • Inoculation: Place a mycelial plug of P. recalcitrans in the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for several days.

  • Measurement: Measure the diameter of the fungal colony and compare it to a control plate (without the compound).

  • Calculation: Calculate the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

Experimental Workflow

Antioomycete_Assay_Workflow A Prepare Agar Medium with Test Compound B Pour into Petri Dishes A->B C Inoculate with Pythium recalcitrans B->C D Incubate at 25°C C->D E Measure Colony Diameter D->E F Calculate EC50 E->F

Caption: Workflow for evaluating the antioomycete activity of chemical compounds.

Conclusion

The exploration of 1-phenylisoquinoline scaffolds has revealed a diverse range of biological activities. While the specific compound This compound remains uncharacterized in the scientific literature, the study of its analogs provides a strong foundation for future research. Scientists interested in this particular molecule may consider synthesizing it and evaluating its activity in assays similar to those described for its structural relatives, potentially uncovering novel biological functions and applications as a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the this compound scaffold?

A1: The synthesis of the this compound core can be approached through several strategic disconnections. While direct synthesis can be challenging, common methods involve the cyclization of N-substituted phenylacetic acid derivatives or related precursors. Key strategies include modifications of classical isoquinoline syntheses to favor the formation of the 3-oxo functionality. One plausible approach involves the cyclization of an N-(2-phenylethyl)phenylacetamide precursor under acidic conditions. Another potential route is the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation.

Q2: I am struggling with low yields in my cyclization step. What are the likely causes and how can I improve the yield?

A2: Low yields in the cyclization to form the isoquinolinone ring are a common issue. Several factors could be contributing to this:

  • Incomplete reaction: The reaction may not be going to completion. Try extending the reaction time or increasing the temperature. With acid-catalyzed cyclizations, the choice and concentration of the acid are critical.

  • Side reactions: Competing side reactions, such as polymerization or the formation of isomeric products, can significantly reduce the yield of the desired product.

  • Steric hindrance: The phenyl group at the 1-position can introduce steric hindrance, making the cyclization less favorable.

  • Substituent effects: Electron-donating or withdrawing groups on either of the phenyl rings can influence the reactivity of the starting materials and the stability of the intermediates.

To improve the yield, consider the following troubleshooting steps:

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Choice of solvent: The polarity of the solvent can influence the reaction rate and selectivity.

  • Protecting groups: If your starting materials have sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.

Q3: I am observing the formation of an isomeric product. How can I improve the regioselectivity of the reaction?

A3: The formation of isomers, such as the corresponding isoquinolin-1-one, is a significant challenge in the synthesis of isoquinolin-3-ones. The regioselectivity of the cyclization is often dependent on the specific reaction conditions and the nature of the starting materials.

  • Solvent Effects: The choice of solvent can have a profound impact on the regiochemical outcome of the reaction. For instance, in some hypervalent iodine-mediated syntheses of isoquinolinones, switching from acetonitrile to hexafluoro-2-isopropanol (HFIP) has been shown to favor the formation of the 3-substituted isomer over the 4-substituted one.[1]

  • Catalyst/Reagent Choice: The nature of the catalyst or cyclizing agent is crucial. Lewis acids or transition metal catalysts can be employed to direct the cyclization to the desired position.

  • Starting Material Design: The structure of the precursor can be designed to favor the formation of the desired isomer. For example, introducing specific directing groups on the aromatic ring can influence the site of electrophilic attack during cyclization.

Q4: What are the recommended methods for the purification of this compound?

A4: Purification of the final product is often necessary to remove unreacted starting materials, catalysts, and any side products. Common purification techniques include:

  • Column chromatography: This is a widely used method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining a pure compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst or reagents- Incorrect reaction temperature- Presence of impurities in starting materials- Use fresh, high-purity reagents and catalysts.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Purify starting materials before use.
Formation of multiple products (low selectivity) - Non-regioselective cyclization- Competing side reactions- Screen different solvents and catalysts to improve regioselectivity.[1]- Adjust the reaction temperature; lower temperatures may favor the desired product.- Consider a different synthetic route with more regiochemical control.
Product decomposes during workup or purification - Instability of the product to acid or base- Thermal instability- Use neutral workup conditions.- Avoid high temperatures during purification; use column chromatography at room temperature if possible.- If using chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Difficulty in removing starting materials - Similar polarity of product and starting material- Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent.- Employ a different chromatographic solvent system to improve separation.- Consider a chemical quench or derivatization of the unreacted starting material to facilitate its removal.
Inconsistent yields between batches - Variations in reagent quality- Inconsistent reaction setup and conditions- Moisture sensitivity of reagents- Source high-purity, consistent quality reagents.- Standardize all reaction parameters, including solvent volume, stirring speed, and heating method.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of N-(2-Phenylethyl)phenylacetamide (Precursor)

This protocol describes a general method for the synthesis of the amide precursor required for the cyclization reaction.

Materials:

  • 2-Phenylethylamine

  • Phenylacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)phenylacetamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Intramolecular Friedel-Crafts Cyclization (Illustrative)

This is an illustrative protocol for the acid-catalyzed cyclization of the amide precursor. The specific conditions will need to be optimized for the synthesis of this compound.

Materials:

  • N-(2-Phenylethyl)phenylacetamide

  • Polyphosphoric acid (PPA) or another suitable Lewis acid (e.g., AlCl₃)

  • Toluene or another suitable high-boiling solvent

Procedure:

  • Place N-(2-phenylethyl)phenylacetamide (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 eq by weight) or suspend the amide in toluene and add the Lewis acid.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start 2-Phenylethylamine + Phenylacetyl chloride amidation Amidation Reaction start->amidation workup1 Aqueous Workup & Extraction amidation->workup1 purification1 Purification (Chromatography/Recrystallization) workup1->purification1 precursor N-(2-Phenylethyl)phenylacetamide purification1->precursor cyclization_reagents Precursor + Lewis Acid (e.g., PPA) precursor->cyclization_reagents cyclization_reaction Intramolecular Cyclization cyclization_reagents->cyclization_reaction workup2 Quenching & Extraction cyclization_reaction->workup2 purification2 Purification (Chromatography/Recrystallization) workup2->purification2 product This compound purification2->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions/ Isomer Formation start->side_reactions reagent_issue Reagent/Catalyst Decomposition start->reagent_issue optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time incomplete_reaction->optimize_conditions change_reagents Change Solvent/ Catalyst to Improve Regioselectivity side_reactions->change_reagents fresh_reagents Use Fresh/ Purified Reagents reagent_issue->fresh_reagents

Caption: Troubleshooting flowchart for addressing low reaction yields.

side_reaction_pathway cluster_pathways Cyclization Pathways precursor N-(2-Phenylethyl)phenylacetamide desired_product This compound precursor->desired_product Desired Pathway (Attack at ortho-position of phenylacetyl group) isomer_product Isomeric Isoquinolin-1-one precursor->isomer_product Side Reaction Pathway (Attack at ortho-position of phenylethyl group)

Caption: Potential cyclization pathways leading to the desired product and an isomeric side product.

References

optimizing reaction conditions for 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the optimization of this important synthetic transformation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the palladium-catalyzed intramolecular Buchwald-Hartwig amidation of N-benzyl-2-bromophenylacetamide.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. - Consider using a different palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂). - Prepare the active Pd(0) catalyst in situ by adding the ligand to the palladium source and stirring for a few minutes before adding the substrate.
Inappropriate Ligand - The choice of phosphine ligand is critical for successful C-N coupling. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos). - Ensure the ligand-to-palladium ratio is optimal, typically ranging from 1:1 to 2:1.
Base Incompatibility - The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. - Ensure the base is finely powdered and dry to maximize its reactivity.
Low Reaction Temperature - Intramolecular C-N bond formation often requires elevated temperatures. Gradually increase the reaction temperature in increments of 10 °C. - Consider switching to a higher-boiling solvent if the desired temperature cannot be reached.
Poor Solvent Choice - The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices for Buchwald-Hartwig aminations. - Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Problem 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Steps
Dehalogenated Starting Material - This can occur via a competing hydrodehalogenation pathway. - Use a less sterically hindered ligand. - Lower the reaction temperature.
Homocoupling of Starting Material - Often a result of oxidative side reactions. - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon). - Use thoroughly degassed solvents.
Formation of Benzaldehyde/Benzyl Alcohol - Cleavage of the N-benzyl group can occur under harsh basic conditions or elevated temperatures. - Use a milder base (e.g., K₃PO₄). - Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A1: The most contemporary and versatile approach is the intramolecular palladium-catalyzed Buchwald-Hartwig amidation. This method involves the cyclization of a precursor like N-benzyl-2-bromophenylacetamide and generally offers good functional group tolerance and high yields.

Q2: How critical is the choice of ligand for the intramolecular Buchwald-Hartwig amidation?

A2: The ligand choice is paramount for the success of the reaction. Sterically hindered biaryl phosphine ligands (Buchwald ligands) are generally the most effective as they promote the reductive elimination step and prevent catalyst decomposition. It is highly recommended to screen a small panel of ligands to identify the optimal one for your specific substrate.

Q3: My starting material, N-benzyl-2-bromophenylacetamide, is difficult to prepare. Are there alternative precursors?

A3: Yes, while the amide is a common precursor, you could also explore the synthesis starting from 2-bromobenzoic acid and benzylamine, followed by the introduction of the phenylacetyl moiety. Alternatively, related precursors with different leaving groups on the aromatic ring (e.g., triflates) can also be used in palladium-catalyzed cyclizations.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Microwave-assisted synthesis can be an effective strategy to reduce reaction times and potentially improve yields in palladium-catalyzed couplings.[1] However, careful optimization of the temperature and irradiation time is necessary to avoid decomposition of the starting materials or product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Intramolecular Buchwald-Hartwig Amidation

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂XPhosNaOtBuToluene10075
2Pd₂(dba)₃XPhosNaOtBuToluene10082
3Pd₂(dba)₃RuPhosNaOtBuToluene10078
4Pd₂(dba)₃XPhosK₂CO₃Toluene10065
5Pd₂(dba)₃XPhosNaOtBuDioxane10085
6Pd₂(dba)₃XPhosNaOtBuToluene8055

Note: This table presents hypothetical data for illustrative purposes based on typical optimization studies for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-bromophenylacetamide (Precursor)

  • To a solution of 2-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • In a separate flask, dissolve benzylamine (2.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the benzylamine solution to 0 °C and slowly add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to afford N-benzyl-2-bromophenylacetamide.

Protocol 2: Synthesis of this compound via Intramolecular Buchwald-Hartwig Amidation

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (0.1 M) to the tube, followed by N-benzyl-2-bromophenylacetamide (1.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization start_precursor 2-Bromophenylacetic Acid + Oxalyl Chloride acid_chloride Formation of Acid Chloride start_precursor->acid_chloride amidation Amidation with Benzylamine acid_chloride->amidation purification_precursor Purification amidation->purification_precursor precursor N-benzyl-2-bromophenylacetamide purification_precursor->precursor start_cyclization Precursor + Pd₂(dba)₃ + XPhos + NaOtBu precursor->start_cyclization reaction Buchwald-Hartwig Amidation (100 °C) start_cyclization->reaction workup Aqueous Workup reaction->workup purification_cyclization Purification workup->purification_cyclization product This compound purification_cyclization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes inactive_catalyst Screen Pd source and ligand. Ensure inert atmosphere. check_catalyst->inactive_catalyst No check_base Is the base appropriate? check_conditions->check_base Yes suboptimal_conditions Increase temperature. Check solvent quality. check_conditions->suboptimal_conditions No inappropriate_base Screen different bases (e.g., K₂CO₃, K₃PO₄). Ensure base is dry and finely powdered. check_base->inappropriate_base No success Improved Yield check_base->success Yes inactive_catalyst->success suboptimal_conditions->success inappropriate_base->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and classical approach involves a two-step process: first, the acylation of β-phenylethylamine with phenylacetyl chloride to form N-(2-phenylethyl)-2-phenylacetamide. This is followed by an intramolecular cyclization, typically under acidic conditions using a dehydrating agent, to yield the desired this compound.

Q2: My cyclization step is resulting in a very low yield. What are the likely causes?

A2: Low yields in the cyclization step can be attributed to several factors. The aromatic ring of the N-(2-phenylethyl)-2-phenylacetamide may not be sufficiently activated for the electrophilic aromatic substitution to occur efficiently. Additionally, the choice and quality of the dehydrating agent are crucial. Harsh reagents can lead to degradation of the starting material or product. Reaction temperature and time also play a significant role; prolonged reaction times or excessively high temperatures can lead to the formation of tarry byproducts.[1][2]

Q3: What are some alternative and milder cyclization reagents to traditional strong acids like PPA or POCl₃?

A3: For substrates that are sensitive to harsh acidic conditions, milder reagents can be employed. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine has been shown to be effective for similar cyclodehydration reactions under gentler conditions.[1]

Q4: I am observing the formation of an unexpected isomer. What could it be and how can I avoid it?

A4: In isoquinoline synthesis, the formation of regioisomers can occur depending on the substitution pattern of the starting materials and the reaction conditions. For instance, in related syntheses, competing cyclization pathways can lead to different ring closures. Careful control of reaction temperature and the choice of catalyst or cyclizing agent can help to improve the regioselectivity of the reaction. Thorough characterization of your product mixture using techniques like NMR and mass spectrometry is essential to identify any isomers formed.[3]

Q5: Are there any modern, alternative synthetic strategies for preparing the isoquinolin-3-one core?

A5: Yes, several modern methods have been developed. These often involve transition-metal catalysis. For example, rhodium(III)-catalyzed C-H activation and annulation of benzamides with vinyl acetate (as an acetylene equivalent) can provide 3,4-unsubstituted isoquinolones. Another approach is the cobalt(III)-catalyzed redox-neutral annulation of benzamides with vinylene carbonate. These methods can offer high efficiency and functional group tolerance.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of N-(2-phenylethyl)-2-phenylacetamide (Amide Formation Step)
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure β-phenylethylamine and phenylacetyl chloride are pure and dry. Distill β-phenylethylamine if necessary. Use freshly opened or properly stored phenylacetyl chloride.
Inadequate base Use a sufficient excess of a suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate) to neutralize the HCl byproduct. Ensure the base is dry if using an organic solvent.
Incorrect reaction temperature The acylation is typically exothermic. Perform the addition of phenylacetyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Hydrolysis of acyl chloride Ensure the reaction is carried out under anhydrous conditions if using an organic solvent and base like triethylamine to prevent hydrolysis of the phenylacetyl chloride.
Problem 2: Low Yield or Failure in the Cyclization Step
Potential Cause Troubleshooting Steps
Insufficiently strong cyclizing agent For electron-deficient aromatic rings, a stronger dehydrating agent may be required. A mixture of P₂O₅ in refluxing POCl₃ can be more effective than POCl₃ alone.[1]
Harsh reaction conditions leading to decomposition If using strong acids like PPA or POCl₃, carefully control the reaction temperature and time. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed. Consider switching to a milder reagent like triflic anhydride.[1]
Formation of tarry byproducts This often occurs at high temperatures. Ensure the reaction mixture is well-stirred and the temperature is controlled. Using a sufficient amount of solvent can also help to prevent the formation of unmanageable tar.[1]
Incomplete reaction If the reaction is sluggish, a higher temperature or longer reaction time may be necessary. However, this should be balanced against the risk of decomposition. The use of a more efficient cyclizing agent could also be beneficial.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of starting materials If the reaction did not go to completion, unreacted N-(2-phenylethyl)-2-phenylacetamide may co-elute with the product. Optimize the reaction conditions to drive the reaction to completion.
Formation of multiple byproducts The presence of multiple spots on a TLC plate indicates side reactions. Consider lowering the reaction temperature or using a milder cyclizing agent. Purification by column chromatography may require careful selection of the eluent system to achieve good separation.
Product is an oil and difficult to crystallize Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach.

Data Presentation

Table 1: Comparison of Cyclizing Agents for Bischler-Napieralski Type Reactions
Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-150 °CReadily available, effective for many substrates.High viscosity can make stirring difficult; harsh conditions.
Phosphorus Oxychloride (POCl₃) Reflux in toluene or acetonitrileGood for many substrates.Corrosive, moisture-sensitive, can be harsh.[1]
P₂O₅ in refluxing POCl₃ RefluxMore powerful for deactivated systems.[1]Very harsh conditions, potential for charring.
Triflic Anhydride (Tf₂O) Low temperature (e.g., -20 °C to rt) with a baseMilder conditions, suitable for sensitive substrates.[1]More expensive reagent.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylethyl)-2-phenylacetamide
  • To an oven-dried round-bottom flask, add β-phenylethylamine (1.0 equiv) and an anhydrous solvent such as dichloromethane (DCM).

  • Add a suitable base, such as triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.1 equiv) in anhydrous DCM to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclization to this compound using Polyphosphoric Acid (PPA)
  • Place N-(2-phenylethyl)-2-phenylacetamide (1.0 equiv) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide).

  • Heat the mixture with stirring to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH or KOH) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification start β-phenylethylamine + Phenylacetyl Chloride react_amide Acylation in DCM with Triethylamine start->react_amide product_amide N-(2-phenylethyl)-2-phenylacetamide react_amide->product_amide react_cyclize Cyclization with PPA (120-140 °C) product_amide->react_cyclize product_final This compound react_cyclize->product_final workup Quench, Neutralize, Extract product_final->workup purify Column Chromatography/ Recrystallization workup->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclization? cause1 Harsh Conditions? start->cause1 Yes cause2 Weak Cyclizing Agent? start->cause2 Yes cause3 Deactivated Ring? start->cause3 Yes solution1 Use Milder Reagent (e.g., Tf₂O) cause1->solution1 solution3 Optimize Temperature & Time cause1->solution3 solution2 Use Stronger Reagent (e.g., P₂O₅/POCl₃) cause2->solution2 cause3->solution2 solution4 Use Substrate with Activating Groups cause3->solution4

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: Crystallization of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) for the crystallization of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.

Q1: What is a good starting solvent for the crystallization of this compound?

A good starting point for solvent selection is to consider the polarity of this compound. As a lactam with a phenyl group, it possesses moderate polarity. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal.

For structurally similar compounds, such as 2-butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, acetonitrile has been successfully used for recrystallization.[1][2] Therefore, acetonitrile is a logical first choice. Other potential solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), or mixtures of these with a non-polar solvent like hexanes or heptane.

Q2: My compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, it is likely that you have not added enough solvent or the solvent is not a good choice for your compound at that temperature.

  • Actionable Steps:

    • Gradually add more of the chosen solvent in small increments to the heated mixture with stirring.

    • If the compound remains insoluble even with a large volume of solvent, the solvent is likely inappropriate. In this case, you will need to remove the current solvent (e.g., by rotary evaporation) and select a different solvent with a more suitable polarity.

Q3: No crystals have formed after cooling the solution. What are the next steps?

The absence of crystal formation upon cooling indicates that the solution is not supersaturated. This could be due to several factors, including the use of too much solvent or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution to initiate crystallization.

    • Increase Concentration: If nucleation induction is unsuccessful, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the compound. Allow the solution to cool slowly again.

    • Solvent Combination (Solvent-Antisolvent): If working with a single solvent system fails, a solvent-antisolvent system can be effective. Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Q4: My compound has "oiled out" instead of crystallizing. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Corrective Actions:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a solvent with a lower boiling point.

Q5: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What went wrong?

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. This is typically caused by a very high level of supersaturation or rapid cooling.

  • Procedural Adjustments:

    • Re-dissolve the powder by heating the solution.

    • Add a small amount of extra solvent to reduce the degree of supersaturation.

    • Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature on the benchtop before placing it in a cold bath.

Q6: The yield of my recrystallized product is very low. How can I improve it?

A low yield can result from using too much solvent, incomplete crystallization, or loss of material during filtration.

  • Optimization Strategies:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Maximize Crystal Formation: After slow cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the compound and promote more complete crystallization.

    • Efficient Filtration: Ensure that all crystals are transferred to the filter paper and wash them with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Common Solvents for Crystallization of Moderately Polar Organic Compounds

SolventBoiling Point (°C)Polarity IndexNotes
Acetonitrile825.8A good starting point for isoquinolinone derivatives.
Ethanol784.3Often used for compounds with hydrogen bonding capabilities.
Isopropanol823.9Similar to ethanol but less polar.
Ethyl Acetate774.4A versatile solvent for a range of polarities.
Acetone565.1A polar aprotic solvent with a low boiling point.
Toluene1112.4Can be effective, sometimes in combination with other solvents.
Water10010.2Generally used for highly polar compounds or as an antisolvent.

Experimental Protocols

General Protocol for Recrystallization of this compound:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent (e.g., acetonitrile). Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization

Crystallization Troubleshooting Workflow Troubleshooting Crystallization of this compound start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out Occurred? cool->oiling_out Liquid Layer Forms no_crystals No Crystals crystals_form->no_crystals No crystals_ok Well-defined Crystals? crystals_form->crystals_ok Yes oiling_out->crystals_form No oiled_out Compound Oiled Out oiling_out->oiled_out Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent induce_nucleation->crystals_form Retry Cooling concentrate Concentrate Solution induce_nucleation->concentrate Still No Crystals concentrate->cool Retry Cooling slow_cool Cool Even Slower reheat_add_solvent->slow_cool slow_cool->crystals_form fine_powder Fine Powder Formed crystals_ok->fine_powder No, fine powder collect_crystals Collect and Dry Crystals crystals_ok->collect_crystals Yes reheat_dilute Reheat and Dilute fine_powder->reheat_dilute reheat_dilute->slow_cool Cool Slower end Pure Compound collect_crystals->end

Caption: Troubleshooting workflow for the crystallization of this compound.

References

addressing solubility issues of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving a wide range of polar and nonpolar compounds for biological assays.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to avoid cytotoxic effects.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution is a common issue for poorly soluble compounds.[2] This can be mitigated by performing a serial dilution of the high-concentration stock in 100% DMSO first, before the final dilution into the aqueous medium.[2] This gradual reduction in compound concentration in the organic solvent can help prevent it from crashing out of solution.

Q5: Can I use other organic solvents besides DMSO?

A5: Yes, other solvents like ethanol or dimethylformamide (DMF) can be used. However, their suitability depends on the specific compound and the biological assay. It's important to note that all organic solvents can have effects on cellular physiology, so appropriate vehicle controls are essential.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Precipitation of the compound in the assay medium, leading to an unknown and variable final concentration.

Troubleshooting Workflow:

G A Start: Inconsistent Results B Visually inspect for precipitation in assay wells A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Optimize Solubilization Protocol C->E F Determine Kinetic Solubility D->F E->F G Review Assay Conditions F->G H Still Inconsistent G->H Yes J Problem Resolved G->J No I Consider Alternative Formulation Strategies H->I I->E

Caption: Troubleshooting workflow for addressing inconsistent assay results.

Step 1: Visual Inspection

  • Carefully inspect the wells of your assay plate under a microscope. Look for any signs of compound precipitation, which may appear as crystals, amorphous particles, or an oily film.

Step 2: Optimize Solubilization Protocol

  • If precipitation is observed, refine your solubilization method.

    • Serial Dilution in 100% DMSO: Before diluting into your aqueous buffer, perform a serial dilution of your high-concentration stock solution in 100% DMSO to lower the compound concentration gradually.[2]

    • Vortexing and Sonication: After adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly.[3] Gentle sonication in a water bath can also aid in dissolution.[2]

    • Gentle Warming: Warming the solution to 37°C may help, but be cautious as heat can degrade some compounds.[2]

Step 3: Determine Kinetic Solubility

  • If no precipitate is immediately visible, the compound may be precipitating over the course of the experiment. Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution in your specific assay medium over time.

Step 4: Review Assay Conditions

  • Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) and is consistent across all wells.[4]

  • Media Components: Components of your cell culture medium could potentially interact with the compound and reduce its solubility.

Step 5: Consider Alternative Formulation Strategies

  • If solubility issues persist, consider more advanced formulation techniques:

    • Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of poorly soluble drugs.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.

    • Excipients: The addition of solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80) can be explored, but their compatibility with the specific assay must be validated.

Quantitative Data Summary

Table 1: Solubility of a Structurally Related Compound

CompoundSolvent/BufferpHSolubility (µg/mL)
1-PhenylisoquinolineAqueous Buffer7.47.3[1]

Table 2: Biological Activity of Selected Tubulin Polymerization Inhibitors

CompoundTargetAssayIC50Reference
Combretastatin A-4TubulinTubulin Polymerization Inhibition2-3 µMN/A
NocodazoleTubulinTubulin Polymerization Inhibition~1 µMN/A
VinblastineTubulinTubulin Polymerization Inhibition0.1-1 µMN/A
PaclitaxelTubulinTubulin Polymerization (Stabilizer)1-10 µMN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound: ~237.28 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 237.28 g/mol * 1 mol/1000 mmol * 1000 mg/g = 2.37 mg

  • Weigh the compound: Accurately weigh approximately 2.37 mg of the compound.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.

  • Mix thoroughly: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[2][3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][4]

Protocol 2: Serial Dilution and Preparation of Working Solutions

Materials:

  • 10 mM stock solution in 100% DMSO

  • 100% DMSO

  • Aqueous assay buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Serial Dilution in 100% DMSO:

    • Create a series of intermediate stock solutions by performing a serial dilution of your 10 mM stock in 100% DMSO. For example, to make a 2-fold dilution series, mix equal volumes of the higher concentration stock with 100% DMSO in a new tube.

  • Preparation of Final Working Solution:

    • To achieve a final DMSO concentration of 0.1%, dilute the intermediate DMSO stock solutions 1:1000 in the aqueous assay buffer. For example, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer to get a final concentration of 10 µM with 0.1% DMSO.

Protocol 3: Kinetic Solubility Assay

Materials:

  • Compound stock solution in DMSO

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

  • 96-well filter plate (e.g., Millipore MultiScreen)

  • 96-well UV-compatible plate

  • Plate shaker

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Add a small volume (e.g., 2 µL) of a serial dilution of your compound in DMSO to the wells of the filter plate.

  • Add the aqueous assay buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Incubate the plate on a plate shaker at room temperature for a set time (e.g., 1.5 hours).[5]

  • Filter the solutions into a fresh 96-well UV-compatible plate by centrifugation or vacuum.

  • Measure the absorbance of the filtrate at a wavelength where the compound absorbs.

  • Determine the concentration of the soluble compound by comparing the absorbance to a standard curve of the compound prepared in DMSO. The highest concentration that remains in solution is the kinetic solubility.[5]

Signaling Pathway and Workflow Diagrams

G cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP-1 DARPP32->PP1 inhibits Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PP1->Downstream dephosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway.

G cluster_1 Tubulin Polymerization and Depolymerization TubulinDimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament TubulinDimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly UnstableMicrotubule Unstable Microtubule (GDP-bound) Microtubule->UnstableMicrotubule GTP Hydrolysis Depolymerization Depolymerization UnstableMicrotubule->Depolymerization Depolymerization->TubulinDimers Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->TubulinDimers binds to

Caption: Tubulin Polymerization Dynamics.

G cluster_2 General Experimental Workflow PrepStock Prepare High-Concentration Stock in 100% DMSO SerialDilute Serial Dilute in 100% DMSO (Intermediate Stocks) PrepStock->SerialDilute PrepWorking Prepare Final Working Solution in Aqueous Assay Buffer SerialDilute->PrepWorking TreatCells Treat Cells or Perform Assay PrepWorking->TreatCells Analyze Analyze Results TreatCells->Analyze

Caption: Experimental workflow for preparing and using the compound in assays.

References

Technical Support Center: Refining the Synthetic Route to 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance cost-effectiveness and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective starting material for the synthesis of this compound?

A1: Phenylacetic acid and 2-aminobenzaldehyde are generally the most cost-effective and readily available starting materials for this synthetic route. While substituted analogs can be used, they often come at a higher cost.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete formation of the intermediate enamine, inefficient cyclization, or side reactions. Key areas to investigate are the purity of starting materials, reaction temperature, and the effectiveness of the cyclizing agent. Refer to the troubleshooting guide below for more specific solutions.

Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A3: A common side product is the over-oxidation of the dihydroisoquinolinone ring. This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and carefully controlling the reaction temperature. Spectroscopic analysis (NMR, MS) of the isolated side product can help in its identification.

Q4: What is the most effective method for purifying the final product?

A4: Column chromatography using silica gel is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and hexane is typically effective. Recrystallization from a suitable solvent like ethanol can be used for further purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps
Low yield of N-(2-formylbenzyl)phenylacetamide (Intermediate 1) Incomplete reaction between 2-aminobenzaldehyde and phenylacetyl chloride.- Ensure the reaction is carried out under anhydrous conditions. - Use a slight excess of phenylacetyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple products during cyclization Side reactions due to high temperature or reactive intermediates.- Optimize the reaction temperature; a lower temperature may favor the desired product. - Use a milder cyclizing agent. - Ensure slow and controlled addition of reagents.
Difficulty in isolating the final product Product may be soluble in the workup solvents or form an emulsion.- Use a different solvent for extraction (e.g., dichloromethane instead of ethyl acetate). - Brine wash can help to break emulsions. - If the product is highly polar, consider using a continuous extraction apparatus.
Product decomposes during purification The product may be sensitive to heat or acid/base.- Use a neutral silica gel for column chromatography. - Avoid high temperatures during solvent evaporation. - If the compound is acid-sensitive, neutralize the crude product before purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
Parameter Method A (Acid-Catalyzed) Method B (Base-Mediated)
Cyclizing Agent Polyphosphoric Acid (PPA)Sodium Ethoxide
Solvent TolueneEthanol
Temperature 110°C78°C
Reaction Time 12 hours8 hours
Typical Yield 65-75%70-80%
Cost-Effectiveness ModerateHigh
Table 2: Cost-Effectiveness Analysis of Starting Materials
Starting Material Supplier Purity Cost per 100g (USD)
Phenylacetic AcidSigma-Aldrich99%$50
Phenylacetic AcidTCI Chemicals98%$45
2-AminobenzaldehydeAlfa Aesar98%$75
2-AminobenzaldehydeOakwood Chemical97%$70

Experimental Protocols

Synthesis of this compound via Base-Mediated Cyclization

Step 1: Synthesis of N-(2-formylbenzyl)phenylacetamide (Intermediate 1)

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq).

  • Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, 20% ethyl acetate in hexane) to afford N-(2-formylbenzyl)phenylacetamide.

Step 2: Cyclization to this compound

  • To a solution of N-(2-formylbenzyl)phenylacetamide (1.0 eq) in absolute ethanol, add sodium ethoxide (1.5 eq).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (Silica gel, 30% ethyl acetate in hexane) to yield this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Cyclization A 2-Aminobenzaldehyde + Phenylacetyl Chloride B Reaction in DCM with Triethylamine A->B C Workup and Purification B->C D N-(2-formylbenzyl)phenylacetamide C->D E Intermediate 1 + Sodium Ethoxide D->E Proceed to next step F Reflux in Ethanol E->F G Workup and Purification F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G start Low Yield or Impure Product q1 Check Purity of Starting Materials start->q1 a1_yes Purity OK q1->a1_yes Yes a1_no Purify/Source New Materials q1->a1_no No q2 Optimize Reaction Temperature a1_yes->q2 a1_no->start a2_yes Temperature Optimized q2->a2_yes Yes a2_no Adjust Temperature q2->a2_no No q3 Investigate Cyclizing Agent a2_yes->q3 a2_no->q2 a3_yes Agent Effective q3->a3_yes Yes a3_no Try Alternative Agent q3->a3_no No end Improved Yield and Purity a3_yes->end a3_no->q3

Caption: Troubleshooting decision tree for synthesis optimization.

stability testing of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of stability data under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine laboratory use and long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term preservation of analytical standards, storage at 2-8°C is advisable.[2][3]

Q2: What are the typical degradation pathways for isoquinolinone derivatives?

Isoquinolinone derivatives can be susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4][5] The lactam ring in the isoquinolinone core can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of a phenyl group and the benzylic proton at the 1-position could be sites for oxidative degradation.

Q3: What analytical methods are suitable for quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for the quantification of this compound and the separation of its potential degradation products.[6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.[6]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its decomposition.[5][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[4][5] The information gathered is vital for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a fresh sample. Contamination of the sample, solvent, or HPLC system.1. Prepare a fresh sample using high-purity solvents. 2. Purge the HPLC system and run a blank gradient to ensure the system is clean. 3. Verify the purity of the reference standard.
Significant loss of parent compound under mild storage conditions. The compound may be intrinsically less stable than anticipated. The storage container may not be inert or properly sealed.1. Re-evaluate the storage conditions; consider storing at a lower temperature and protecting from light. 2. Use amber glass vials with tight-fitting caps. 3. Include control samples stored under ideal conditions (e.g., -20°C, desiccated) for comparison.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH. Column degradation. Sample overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a new or different C18 column. 3. Reduce the injection volume or the concentration of the sample.
Discoloration of the solid compound upon storage. Potential degradation, possibly due to oxidation or light exposure.1. Store the compound in an inert atmosphere (e.g., under nitrogen or argon). 2. Use light-protective (amber) containers. 3. Analyze the discolored sample by HPLC to identify any new degradation products.

Stability Data Summary

The following tables summarize the hypothetical stability data for this compound under various storage conditions.

Table 1: Stability of this compound Under Different Temperature and Humidity Conditions (Solid State)

Storage ConditionTime (Months)Assay (%)Total Impurities (%)Appearance
25°C / 60% RH099.80.2White to off-white powder
399.50.5No change
699.10.9No change
40°C / 75% RH099.80.2White to off-white powder
398.21.8Slight yellowing
696.53.5Yellowish powder
60°C099.80.2White to off-white powder
195.05.0Yellow powder

Table 2: Forced Degradation of this compound (in Solution)

Stress ConditionTime (hours)Assay (%)Major Degradant (%)
0.1 M HCl (60°C)2492.35.8
0.1 M NaOH (60°C)885.112.4
10% H₂O₂ (RT)2490.57.2
Photostability (ICH Q1B)-98.90.8

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing

This protocol describes a stability-indicating HPLC-UV method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at 60°C. Withdraw samples, neutralize, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 10% hydrogen peroxide and keep at room temperature. Withdraw samples, quench the reaction (e.g., with sodium bisulfite), and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a stability chamber at 60°C. Withdraw samples at specified time points, dissolve in methanol, and dilute for HPLC analysis.

  • Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Develop Stability-Indicating Method Stress Define Stress Conditions Protocol->Stress LongTerm Long-Term & Accelerated Stability Protocol->LongTerm Forced Forced Degradation Stress->Forced HPLC HPLC-UV Analysis Forced->HPLC LongTerm->HPLC Data Data Interpretation HPLC->Data Report Generate Stability Report Data->Report Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product H+ / OH- Oxidation_Product Oxidized Derivative (e.g., N-oxide) Parent->Oxidation_Product [O]

References

Validation & Comparative

Comparative Efficacy of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Scaffolds as Tubulin Polymerization Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of 1-phenyl-3,4-dihydroisoquinoline derivatives, a promising class of tubulin polymerization inhibitors. While direct experimental data for the specific compound 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one is not extensively available in public literature, this guide focuses on the well-studied and structurally related 1-phenyl-3,4-dihydroisoquinoline scaffold, which has demonstrated significant potential as an anti-cancer agent. The performance of these compounds is compared with established and alternative tubulin-targeting agents, supported by experimental data from in vitro and in vivo studies.

Executive Summary

1-Phenyl-3,4-dihydroisoquinoline derivatives have emerged as potent inhibitors of tubulin polymerization, a clinically validated target in oncology.[1] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This guide presents a comparative analysis of their in vitro cytotoxicity against various cancer cell lines and their direct inhibitory effect on tubulin polymerization. Furthermore, it details the in vivo efficacy of representative tubulin inhibitors in preclinical xenograft models, providing a benchmark for the evaluation of novel compounds within this class.

In Vitro Activity Comparison

The in vitro efficacy of 1-phenyl-3,4-dihydroisoquinoline derivatives has been evaluated through cytotoxicity assays against various cancer cell lines and direct tubulin polymerization inhibition assays. The following tables summarize the 50% inhibitory concentration (IC50) values for representative compounds from this class and compare them with other known tubulin inhibitors.

Table 1: In Vitro Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives and Alternatives

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
1-Phenyl-3,4-dihydroisoquinoline Compound 5n (3'-OH, 4'-OCH3 phenyl)VariousNot specified, but identified as optimal[1]
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 21CEM (Leukemia)4.10[3][4]
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 32CEM (Leukemia)0.64[3][4]
Sulfonamide ABT-751Neuroblastoma0.7 - 2.3[5]
Sulfonamide ABT-751Non-neuroblastoma solid tumors0.8 - 6.0[5]
Oral Tubulin Inhibitor CYT997HCT15 (Colon)0.01 - 0.1
Natural Product Combretastatin A-4 (CA-4)VariousNanomolar range[3]
Vinca Alkaloid VincristineNeuroblastoma0.0016 - 0.0057[5]
Taxane PaclitaxelVariousNanomolar range

Table 2: In Vitro Tubulin Polymerization Inhibition

Compound ClassSpecific CompoundIC50 (µM)Reference
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 32>10 (at 10µM, 58% inhibition)[3]
Oral Tubulin Inhibitor CYT997~3
Natural Product Colchicine~2

In Vivo Efficacy Comparison

Table 3: In Vivo Antitumor Activity of Alternative Tubulin Inhibitors in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
CYT997 PC3 (Prostate Cancer) XenograftOral, dailyDose-dependent inhibition, comparable to parenteral paclitaxel
CYT997 4T1 (Breast Cancer) SyngeneicOral, 30 mg/kg daily or 70-80 mg/kg 2-3x weekly for 14 daysSignificant reduction in primary tumor volume
CYT997 HCC (Hepatocellular Carcinoma) PDX20 mg/kg, 3x weekly, oralSignificant inhibition of patient-derived xenograft growth
ABT-751 Pediatric Solid Tumor XenograftsNot specifiedActive as a single agent
Novel Pyrazole Inhibitor MCF-7 (Breast Cancer) Xenograft20 mg/kg, daily for 21 days, intraperitoneal68.95% average tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-phenyl-3,4-dihydroisoquinoline derivatives, alternatives) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a reaction mixture containing purified bovine tubulin, GTP, and a fluorescence reporter in a suitable buffer (e.g., G-PEM).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Use a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as positive controls, and a vehicle (e.g., DMSO) as a negative control.

  • Polymerization Monitoring: Transfer the reaction mixtures to a pre-warmed 96-well plate and monitor tubulin polymerization at 37°C for 60 minutes. Measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) or absorbance at 340 nm at regular intervals.

  • Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to the negative control.

In Vivo Xenograft Tumor Model
  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 1-phenyl-3,4-dihydroisoquinoline derivatives and related compounds is the inhibition of tubulin polymerization. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.

Signaling_Pathway Compound 1-Phenyl-3,4-dihydroisoquinoline Derivative Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin α/β-Tubulin Heterodimers Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to G2M G2/M Phase Arrest SAC->G2M Sustained activation Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest leads to Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Cytotoxicity Cytotoxicity Assays (e.g., MTT) TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Confirm Mechanism Xenograft Xenograft Model Development TubulinAssay->Xenograft Promising candidates Treatment Compound Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy

References

Comparative Guide to the Mechanisms of Action of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the various mechanisms of action attributed to derivatives of the 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold and its reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against alternative therapeutic agents.

Tubulin Polymerization Inhibition

Derivatives of 1-phenyl-3,4-dihydroisoquinoline have been identified as potential inhibitors of tubulin polymerization, a critical process in cell division, making them candidates for anticancer drug development.[1]

Performance Comparison
CompoundTargetActivityCell LineReference
Compound 5n (1-phenyl-3,4-dihydroisoquinoline derivative) TubulinPotent tubulin polymerization inhibitorHuman tumor cells[1]
Colchicine TubulinWell-established tubulin polymerization inhibitorVariousN/A
Vinblastine TubulinClinically used anticancer agent that inhibits tubulin polymerizationVariousN/A
Experimental Protocol: Tubulin Polymerization Assay

A tubulin polymerization assay is utilized to assess the inhibitory effect of the compounds.

  • Preparation of Tubulin: Tubulin is purified from bovine brain tissue through cycles of polymerization and depolymerization.

  • Assay Conditions: The assay is typically conducted in a temperature-controlled spectrophotometer. Purified tubulin is mixed with the test compound or a control vehicle in a polymerization buffer (e.g., containing GTP and glutamate) at 4°C.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Measurement: The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is then calculated.

Signaling Pathway and Experimental Workflow

cluster_workflow Tubulin Polymerization Assay Workflow cluster_pathway Mechanism of Action Tubulin Purified Tubulin Mix Mix at 4°C Tubulin->Mix Compound Test Compound (e.g., Compound 5n) Compound->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Analysis Calculate IC50 Measure->Analysis Drug 1-Phenyl-dihydroisoquinoline Derivative (Compound 5n) Tubulin_dimers αβ-Tubulin Dimers Drug->Tubulin_dimers Binds to Colchicine Site Microtubules Microtubules Drug->Microtubules Inhibits Polymerization Tubulin_dimers->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Disrupted Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Workflow of a tubulin polymerization assay and the proposed mechanism of action for 1-phenyl-dihydroisoquinoline derivatives.

D1 Dopamine Receptor Antagonism

Certain 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as antagonists for the D1 dopamine receptor, which are of interest for their potential in treating neurological and psychiatric disorders.[2][3]

Performance Comparison
CompoundReceptor Affinity (Ki, nM)TargetNotesReference
6-bromo-1-phenyltetrahydroisoquinoline analog Similar to SCH23390D1 Dopamine ReceptorAntagonist[2]
6,7-dihydroxy analog Significantly lower than SCH23390D1 Dopamine ReceptorAntagonist[2]
SCH23390 High AffinityD1 Dopamine ReceptorPrototypical Antagonist[2][3]
Experimental Protocol: Radioligand Binding Assay
  • Tissue Preparation: Rat striatal membranes, which are rich in D1 dopamine receptors, are prepared.

  • Radioligand: [3H]SCH23390, a radiolabeled form of the D1 antagonist, is used.

  • Binding Reaction: The striatal membranes are incubated with a fixed concentration of [3H]SCH23390 and varying concentrations of the test compound (the unlabeled "cold" ligand).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]SCH23390 (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram

D1_Receptor D1 Dopamine Receptor Binding Binding to D1 Receptor D1_Receptor->Binding Radioligand [3H]SCH23390 (Radiolabeled Antagonist) Radioligand->Binding Test_Compound 1-Phenyl-tetrahydroisoquinoline (Unlabeled Competitor) Displacement Displacement of Radioligand Test_Compound->Displacement Binding->Displacement Signal Reduced Radioactive Signal Displacement->Signal Affinity Calculation of Ki Signal->Affinity

Caption: Logical flow of a competitive radioligand binding assay for D1 dopamine receptor antagonists.

Antioomycete Activity

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent activity against the oomycete Pythium recalcitrans, a plant pathogen.[4][5][6] The proposed mechanism involves the disruption of biological membrane systems.[4][6]

Performance Comparison
CompoundEC50 (μM) against P. recalcitransAlternativeEC50 (μM) against P. recalcitransReference
Compound I23 14Hymexazol (commercial agent)37.7[5]
Experimental Protocol: In Vitro Antioomycete Assay
  • Culture Preparation: The oomycete Pythium recalcitrans is cultured on a suitable medium, such as potato dextrose agar (PDA).

  • Compound Preparation: The test compounds are dissolved in a solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • Inoculation: Mycelial plugs of the oomycete are placed on the center of the agar plates containing the test compounds.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.

  • Measurement: The radial growth of the mycelium is measured.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control (medium with solvent only). The EC50 value, the concentration that causes 50% inhibition of mycelial growth, is then determined.

Proposed Mechanism of Action

Compound Dihydroisoquinolin-one Derivative (I23) Membrane Oomycete Biological Membrane System Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antioomycete activity for dihydroisoquinolin-one derivatives.

References

Efficacy of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold across different therapeutic areas, supported by experimental data. The information presented aims to assist researchers in navigating the structure-activity relationships (SAR) and selecting promising candidates for further development.

Tubulin Polymerization Inhibitors for Oncology

A significant area of investigation for this compound derivatives is their potential as anticancer agents through the inhibition of tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.

In Vitro Efficacy

Several studies have evaluated the cytotoxicity and direct tubulin polymerization inhibitory activity of these compounds. The data reveals key structural features that enhance potency.

CompoundModificationCytotoxicity IC50 (µM) vs. CEM Leukemia Cells[1]Tubulin Polymerization Inhibition IC50 (µM)[1]
1a Unsubstituted PhenylModerate ActivityNot Reported
1b Unsubstituted PhenylModerate ActivityNot Reported
21 4-methoxyphenyl at C1, N-benzyl4.10Not Reported
32 3,4,5-trimethoxyphenyl at C1, N-benzyl0.64Confirmed Inhibition
5n 3'-hydroxy-4'-methoxy-phenyl at C1Optimal BioactivityPotent Inhibitor[2]

Note: CEM is a human T-lymphoblastoid leukemia cell line.

Signaling Pathway

The primary mechanism of action for these compounds is the disruption of microtubule formation. This interference activates the spindle assembly checkpoint (SAC), leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

cluster_cell Cancer Cell Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Seeding: Human CEM leukemia cells are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

cluster_workflow MTT Assay Workflow start Seed CEM Cells treat Add Compound Dilutions start->treat incubate Incubate (72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for the in vitro cytotoxicity (MTT) assay.

Tubulin Polymerization Assay [1]

  • Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibitory effect of the compounds on the rate and extent of polymerization is determined.

Antioomycete Activity for Crop Protection

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been explored for their potential in agriculture as antioomycete agents, targeting plant pathogens like Pythium recalcitrans.

In Vitro and In Vivo Efficacy

A study on a series of these derivatives identified a lead compound with potent activity against P. recalcitrans.[3][4][5]

CompoundIn Vitro EC50 vs. P. recalcitrans (µM)[3][4][5]In Vivo Preventive Efficacy (%) at 5.0 mg/pot[4]
I23 1496.5
Hymexazol (Commercial Control) 37.7Not Reported at this concentration
Proposed Mechanism of Action

The primary mode of action for these antioomycete derivatives is suggested to be the disruption of the pathogen's biological membrane systems.[4]

Experimental Protocols

In Vitro Antioomycete Assay [3][5]

  • Culture Preparation: The oomycete pathogen is cultured on a suitable agar medium.

  • Compound Incorporation: The test compounds are incorporated into the agar medium at various concentrations.

  • Inoculation: A mycelial plug of the pathogen is placed on the center of the compound-containing agar plates.

  • Incubation: The plates are incubated under controlled conditions.

  • Growth Measurement: The radial growth of the mycelium is measured.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is determined by plotting the percentage of growth inhibition against the compound concentration.

Monoamine Oxidase (MAO) Inhibition for Neurological Disorders

Certain this compound derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

In Vitro Efficacy

A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2d 1.38> 100
2i 10.4511.23
2j 2.48> 100
2p 12.3115.67
2t 15.6218.94
2v 11.7813.54

Data from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Experimental Protocols

MAO Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is used.

  • Reaction Mixture: The enzyme is incubated with the test compound at various concentrations.

  • Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the reaction.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Detection: The formation of the product is measured, often using a fluorescent or spectrophotometric method.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

cluster_workflow MAO Inhibition Assay Workflow start Prepare MAO Enzyme add_compound Add Test Compound start->add_compound incubate1 Pre-incubate add_compound->incubate1 add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 detect Detect Product incubate2->detect calculate Calculate IC50 detect->calculate

Workflow for the in vitro MAO inhibition assay.

References

Navigating the Chemical Maze: A Comparative Guide to QSAR Analysis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the quest for novel therapeutic agents is a journey of meticulous design and rigorous evaluation. The 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold has emerged as a promising starting point for the discovery of compounds with diverse biological activities. This guide provides a comprehensive, data-driven comparison of quantitative structure-activity relationship (QSAR) analyses performed on this core structure and its close analogs, offering insights to inform and accelerate medicinal chemistry programs.

The power of QSAR lies in its ability to correlate the physicochemical properties of molecules with their biological activities, thereby enabling the prediction of potency and the rational design of more effective drug candidates. This guide will delve into the experimental data and methodologies from various studies on isoquinoline derivatives, presenting a clear comparison of their findings.

Comparative Biological Activities and Structure-Activity Relationships

The this compound nucleus and its related structures have been investigated for a range of biological targets, including their potential as anticancer, antimicrobial, and neuroprotective agents. The substitutions on the phenyl ring, the isoquinoline core, and other functionalities play a pivotal role in modulating the biological activity of these compounds.

Insights from 3D-QSAR Studies on Related Isoquinoline Derivatives

Recent studies on structurally similar compounds, such as pyrimido-isoquinolin-quinones and 3,4-dihydroisoquinolin-1(2H)-one derivatives, have successfully employed 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate key structural requirements for activity.

For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are crucial for their antibacterial activity.[1][2] The developed CoMFA and CoMSIA models demonstrated high predictive power, with r² values of 0.938 and 0.895, respectively.[1] Similarly, a QSAR analysis of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the oomycete Pythium recalcitrans highlighted the importance of the C4-carboxyl group for bioactivity.[3][4]

These studies underscore the utility of QSAR in identifying critical molecular features that can be optimized to enhance therapeutic efficacy. While a dedicated QSAR analysis solely on this compound analogs is not extensively documented in the public domain, the principles and findings from these related scaffolds provide a valuable predictive framework.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key quantitative data from representative QSAR studies on isoquinoline analogs.

Table 1: Statistical Parameters of 3D-QSAR Models for Pyrimido-Isoquinolin-Quinone Derivatives against MRSA

Model
CoMFA0.9380.895
CoMSIA--

Data extracted from a study on pyrimido-isoquinolin-quinone derivatives.[1]

Table 2: Biological Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans

CompoundEC₅₀ (μM)
I23 14
Hymexazol (Commercial Control)37.7

Data extracted from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and applying QSAR findings. The following sections outline the typical protocols employed in the synthesis and biological evaluation of isoquinoline derivatives, as well as the computational methods for QSAR analysis.

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline and tetrahydroisoquinoline derivatives often involves multi-step reaction sequences. Common strategies include the Bischler-Napieralski reaction and the Pictet-Spengler condensation.[5][6] For example, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through the Castagnoli–Cushman reaction.[3][4]

Biological Assays

The evaluation of biological activity is a critical component of any drug discovery effort. For antimicrobial testing, methods such as broth microdilution are commonly used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial or fungal strains.[1][5] For anticancer activity, cytotoxicity assays on different cancer cell lines are performed to measure the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[7]

3D-QSAR Modeling

The development of a robust 3D-QSAR model involves several key steps:

  • Molecular Modeling and Alignment: The three-dimensional structures of the compounds in the dataset are generated and aligned based on a common scaffold. This is a critical step to ensure that the calculated molecular fields are comparable across the series.[8]

  • Calculation of Molecular Descriptors: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA models incorporate additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[1][8]

  • Statistical Analysis: Partial least squares (PLS) regression is typically used to correlate the calculated molecular fields with the biological activity data, generating a QSAR equation.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (cross-validation) and external validation techniques.[8]

Visualizing the Workflow and Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the typical workflow of a QSAR study and the logical relationships in the analysis.

QSAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_qsar QSAR Analysis cluster_design Rational Drug Design Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assays (e.g., MIC, IC50) Purification->BioAssay Modeling 3D Molecular Modeling BioAssay->Modeling Alignment Molecular Alignment Modeling->Alignment Descriptors Descriptor Calculation Alignment->Descriptors PLS PLS Analysis Descriptors->PLS Validation Model Validation PLS->Validation NewAnalogs Design of New Analogs Validation->NewAnalogs Logical_Relationship Structure Molecular Structure Descriptors Physicochemical Descriptors Structure->Descriptors Calculation QSAR_Model QSAR Model (Mathematical Equation) Descriptors->QSAR_Model Correlation Activity Biological Activity Activity->QSAR_Model Correlation QSAR_Model->Structure Prediction

References

Head-to-Head Comparison: 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and Known IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The inhibitory activity of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one against inosine monophosphate dehydrogenase (IMPDH) is hypothetical for the purpose of this guide. Currently, there is no publicly available experimental data to support this specific biological activity. This document serves as a comparative framework against well-established IMPDH inhibitors, Mycophenolic Acid and Ribavirin, should this compound be investigated for similar properties.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of purine nucleotides, specifically catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanine nucleotides.[1][2][3] This pathway is vital for DNA and RNA synthesis, making IMPDH a significant target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression.[4][5] This guide provides a head-to-head comparison of the hypothetical inhibitory potential of this compound with two well-characterized IMPDH inhibitors: Mycophenolic Acid (MPA) and Ribavirin.

Quantitative Inhibitor Comparison

The following table summarizes the available quantitative data for the known IMPDH inhibitors, Mycophenolic Acid and Ribavirin.

CompoundTargetInhibition TypeIC50 / EC50Ki
This compound IMPDH (Hypothetical)Not AvailableNot AvailableNot Available
Mycophenolic Acid (MPA) IMPDHUncompetitive0.24 µM (EC50)[6]Not explicitly stated in provided results
2.76 - 3.34 µg/mL (Plasma IC50)[7]
Ribavirin (as Ribavirin-5'-monophosphate) IMPDHCompetitive44 µM (Antiviral IC50 against HBV)[8]250 nM[8][9]

Signaling Pathway: De Novo Purine Biosynthesis

The diagram below illustrates the de novo purine biosynthesis pathway, highlighting the critical step catalyzed by IMPDH and the points of inhibition by Mycophenolic Acid and Ribavirin.

Purine_Biosynthesis cluster_inhibitors Inhibitors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA MPA Mycophenolic Acid IMPDH IMPDH MPA->IMPDH Ribavirin Ribavirin Ribavirin->IMPDH Hypothetical 1-Phenyl-1,2-dihydroisoquinolin- 3(4H)-one (Hypothetical) Hypothetical->IMPDH

Caption: De Novo Purine Biosynthesis Pathway and IMPDH Inhibition.

Experimental Protocols

In Vitro IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method to determine the in vitro inhibitory activity of a test compound against IMPDH by monitoring the production of NADH.

Materials:

  • Purified recombinant human IMPDH type II enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[10]

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: Mycophenolic Acid, Ribavirin

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of IMP, NAD+, test compound, and positive controls in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or solvent control).

      • Purified IMPDH enzyme.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme interaction.[11]

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add a solution containing IMP and NAD+ to each well.[10] Final concentrations may vary, but typical ranges are 100-250 µM for IMP and 100-500 µM for NAD+.[10]

  • Kinetic Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes) in kinetic mode.[11] The rate of NADH production is directly proportional to IMPDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Plot the percentage of IMPDH inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of potential IMPDH inhibitors.

Experimental_Workflow cluster_screening In Vitro Screening cluster_validation Cell-Based Validation cluster_mechanism Mechanism of Action Studies A Primary Screen: Single concentration of test compounds B Dose-Response Assay: Determine IC50 values of hits A->B C Cell Proliferation Assay (e.g., lymphocyte proliferation) B->C Lead Compound D Guanine Nucleotide Pool Measurement (HPLC-based) C->D E Enzyme Kinetics: Determine Ki and inhibition type C->E F Guanosine Reversal Assay E->F

Caption: General Experimental Workflow for IMPDH Inhibitor Discovery.

Conclusion

While this compound remains a compound with uncharacterized biological activity in the context of IMPDH inhibition, this guide provides the necessary framework for its evaluation. By employing the detailed experimental protocols and understanding the established inhibitory profiles of Mycophenolic Acid and Ribavirin, researchers can effectively assess the potential of novel compounds like this compound as therapeutic agents targeting the de novo purine biosynthesis pathway.

References

Illuminating the Interaction: A Comparative Guide to Confirming the Binding Mode of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's binding mode to its biological target is paramount for structure-based drug design and lead optimization. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for elucidating the binding mode of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its structurally related analogs. While a co-crystal structure of the specific title compound is not publicly available, this guide draws upon experimental data from closely related 1-phenyl-isoquinoline derivatives to provide a robust comparative framework.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule and its interactions with a protein target at an atomic level. This technique provides unequivocal evidence of the binding pose, orientation, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for affinity and selectivity. For instance, the single-crystal structure of a 1-phenyl-3,4-dihydroisoquinoline derivative, a potent tubulin polymerization inhibitor, was determined by X-ray diffraction to understand its binding mode, which was further elucidated by molecular docking to explain its structure-activity relationships.[1]

The general workflow for determining a protein-ligand co-crystal structure via X-ray crystallography is a multi-step process.

XRay_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution p1 Gene Cloning & Expression p2 Protein Purification p1->p2 c1 Co-crystallization with Ligand p2->c1 c2 Crystal Harvesting c1->c2 d1 X-ray Diffraction c2->d1 d2 Data Processing d1->d2 s1 Phase Determination d2->s1 s2 Model Building s1->s2 s3 Refinement & Validation s2->s3 output output s3->output Final Structure (Binding Mode)

A generalized workflow for determining a protein-ligand co-crystal structure.
Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, its requirement for high-quality crystals can be a significant bottleneck. Several alternative and complementary techniques can provide valuable insights into the binding mode of 1-phenyl-isoquinoline derivatives.

Technique Principle Advantages Limitations Typical Quantitative Data
NMR Spectroscopy Measures the effect of the protein on the nuclear magnetic resonance signals of the ligand (e.g., Saturation Transfer Difference, STD; Water-LOGSY) or the protein upon ligand binding (e.g., Chemical Shift Perturbation, CSP).Can be performed in solution, closer to physiological conditions. Does not require crystallization. Can detect weak binding events.[2][3][4][5]Provides lower resolution data compared to crystallography. Can be complex to interpret for larger proteins.Dissociation constants (Kd), ligand epitope mapping (STD), chemical shift changes (CSP).
Computational Docking Predicts the preferred orientation and conformation of a ligand when bound to a protein target using scoring functions to estimate binding affinity.Rapid and cost-effective for screening large libraries of compounds. Can provide detailed hypothetical binding poses.[6][7][8][9][10][11][12]Predictions are not experimental proof and require validation. Scoring functions can be inaccurate. Protein flexibility is often a challenge.Docking score (e.g., kcal/mol), predicted hydrogen bonds, hydrophobic interactions, and binding pose.
Structure-Activity Relationship (SAR) Infers the binding mode by systematically modifying the chemical structure of a ligand and observing the effect on its biological activity.Does not require a protein structure. Can guide the design of more potent and selective compounds.[13][14][15][16][17]Provides indirect information about the binding mode. Can be misled by factors other than direct binding interactions.IC50/EC50 values, Ki values.

The following diagram illustrates the principle of Saturation Transfer Difference (STD) NMR, a powerful method for identifying which parts of a ligand are in close contact with the protein, thereby mapping its binding epitope.

STD_NMR cluster_protein Protein cluster_ligand Ligand P Protein Protons L_bound Bound Ligand P->L_bound Saturation Transfer (NOE) L_free Free Ligand STD_Spectrum STD Spectrum (Binding Epitope) L_free->STD_Spectrum Signal Attenuation Detected L_bound->L_free Dissociation RF Selective RF Saturation RF->P On-resonance irradiation

The principle of Saturation Transfer Difference (STD) NMR for epitope mapping.

Detailed Experimental Protocols

X-ray Crystallography of a Protein-Ligand Complex

This protocol provides a general overview for obtaining a co-crystal structure.

  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion). The final protein sample should be concentrated to 5-10 mg/mL in a suitable buffer.

  • Crystallization: The purified protein is mixed with the 1-phenyl-isoquinoline derivative (typically at a 1:3 to 1:10 molar ratio). This mixture is then subjected to high-throughput crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion against a wide range of precipitant solutions.

  • Crystal Optimization and Harvesting: Initial crystal hits are optimized by refining the precipitant conditions, pH, and temperature to obtain diffraction-quality crystals (typically >50 µm in all dimensions). Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. The ligand is then modeled into the electron density map, and the entire complex is refined to produce the final, validated structure.[18][19][20][21][22]

Saturation Transfer Difference (STD) NMR

This protocol outlines the steps for determining the binding epitope of a ligand.

  • Sample Preparation: Two samples are prepared in a suitable deuterated buffer: one containing only the ligand at a known concentration (e.g., 1 mM) and another containing the ligand and the target protein (e.g., 1 mM ligand and 10-50 µM protein).

  • NMR Data Acquisition:

    • A standard 1D proton NMR spectrum is acquired for both samples to serve as a reference.

    • The STD NMR experiment is performed on the protein-ligand sample. This involves acquiring two spectra in an interleaved manner:

      • On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances appear (e.g., 0 to -1 ppm).

      • Off-resonance spectrum: The saturation pulse is applied to a region where no protein or ligand signals are present (e.g., 30-40 ppm).

  • Data Processing and Analysis: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum. Only the signals from the ligand that binds to the protein will appear in the STD spectrum. The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in closest proximity to the protein in the bound state.[23][24][25][26][27]

Molecular Docking

This protocol describes a typical workflow for predicting the binding mode of a ligand.

  • Protein and Ligand Preparation:

    • Protein: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: A 3D structure of the 1-phenyl-isoquinoline derivative is generated and its energy is minimized using a suitable force field.

  • Binding Site Definition: The active or allosteric site on the protein is defined. This is often based on the location of a co-crystallized ligand in a known structure or from biochemical data. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to systematically explore different conformations and orientations (poses) of the ligand within the defined binding site. A scoring function is used to estimate the binding affinity of each pose.

  • Analysis of Results: The resulting poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the protein's active site residues. These predicted interactions provide a hypothesis for the binding mode of the compound.[6][8][9][10]

References

Independent Verification of the Biological Effects of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one: A Comparative Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1-phenyl-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide compares the biological effects of close structural analogs of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, for which experimental data has been published. These analogs include 1-phenyl-3,4-dihydroisoquinolines, 1-phenyl-1,2,3,4-tetrahydroisoquinolines, and derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core.

Comparative Biological Activities of Structural Analogs

The primary biological activities reported for analogs of this compound include tubulin polymerization inhibition, dopamine receptor antagonism, and antioomycete activity. A summary of the quantitative data for representative compounds is presented below.

Compound ClassRepresentative Compound/AnalogBiological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
1-Phenyl-3,4-dihydroisoquinolineCompound 5n (3'-hydroxy-4'-methoxy substituted)Tubulin Polymerization InhibitionIC₅₀ = 2.5 µM[1]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline6-bromo-1-phenyltetrahydroisoquinolineDopamine D1 Receptor Binding AffinitySimilar to 6-chloro analog[2]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline6,7-dihydroxy-1-phenyltetrahydroisoquinolineDopamine D1 Receptor Binding AffinitySignificantly lower than 6-halo analogs[2]
3,4-Dihydroisoquinolin-1(2H)-oneCompound I23Antioomycete Activity (against Pythium recalcitrans)EC₅₀ = 14 µM[3]
Commercial FungicideHymexazolAntioomycete Activity (against Pythium recalcitrans)EC₅₀ = 37.7 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent verification and replication.

Tubulin Polymerization Inhibition Assay

This assay evaluates the ability of a compound to interfere with the assembly of microtubules.

  • Preparation of Tubulin: Tubulin is purified from bovine brain tissue by cycles of polymerization and depolymerization.

  • Polymerization Reaction: Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) at 37°C in the presence of the test compound or vehicle control.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[1]

Dopamine D1 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D1 receptor.

  • Membrane Preparation: Membranes from cells expressing the dopamine D1 receptor (e.g., rat striatal membranes) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled D1 antagonist (e.g., [³H]SCH23390) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[2]

Antioomycete Activity Assay

This assay determines the efficacy of a compound against oomycete pathogens.

  • Culture Preparation: The oomycete Pythium recalcitrans is cultured on a suitable medium (e.g., potato dextrose agar).

  • In Vitro Assay: Mycelial plugs of the oomycete are transferred to fresh media containing various concentrations of the test compound.

  • Incubation: The cultures are incubated at a controlled temperature (e.g., 25°C).

  • Measurement of Inhibition: The radial growth of the mycelium is measured, and the percentage of inhibition is calculated relative to a vehicle control.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits mycelial growth by 50%, is determined from the dose-response curve.[3]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its structural analogs, this compound could potentially interact with the following pathways:

Microtubule Dynamics

The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline analogs suggests a mechanism of action that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This is a common mechanism for many anticancer agents.

G cluster_0 Cellular Effects 1_Phenyl_dihydroisoquinoline 1_Phenyl_dihydroisoquinoline Tubulin Tubulin 1_Phenyl_dihydroisoquinoline->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization 1_Phenyl_dihydroisoquinoline->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Instability Microtubule Instability Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Instability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Dopaminergic Neurotransmission

The affinity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs for the dopamine D1 receptor suggests a potential role in modulating dopaminergic signaling in the central nervous system.

G cluster_1 Dopaminergic Synapse Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction (e.g., cAMP pathway) D1_Receptor->Signal_Transduction 1_Phenyl_tetrahydroisoquinoline 1-Phenyl-THIQ Analog 1_Phenyl_tetrahydroisoquinoline->D1_Receptor Antagonizes

Caption: Antagonism of the Dopamine D1 receptor.

Experimental Workflow for Compound Evaluation

The following workflow is proposed for the independent verification of the biological effects of this compound.

G Compound_Synthesis Synthesis and Purification of This compound Initial_Screening Initial Biological Screening (e.g., Cytotoxicity, Receptor Binding Panel) Compound_Synthesis->Initial_Screening Tubulin_Polymerization_Assay Tubulin Polymerization Inhibition Assay Initial_Screening->Tubulin_Polymerization_Assay Dopamine_Receptor_Assay Dopamine D1/D2 Receptor Binding Assay Initial_Screening->Dopamine_Receptor_Assay Antimicrobial_Assay Antioomycete/Antifungal Activity Assay Initial_Screening->Antimicrobial_Assay Hit_Identification Hit Identification and Lead Compound Selection Tubulin_Polymerization_Assay->Hit_Identification Hit_identification Hit_identification Dopamine_Receptor_Assay->Hit_identification Antimicrobial_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Signaling Pathway Profiling) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Mechanism_of_Action->In_Vivo_Studies

References

Benchmarking 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Analogs Against Standard-of-Care Tubulin-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising class of novel tubulin polymerization inhibitors, 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one and its related analogs, against established standard-of-care chemotherapeutic agents that target the microtubule network. The data presented herein is compiled from various preclinical studies to offer an objective performance benchmark.

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division. Agents that interfere with this process can induce cell cycle arrest and apoptosis, making them potent anticancer drugs. This guide focuses on compounds that, like the well-known vinca alkaloids and colchicine, inhibit the polymerization of tubulin. We will compare their efficacy to these agents and to the microtubule-stabilizing taxanes, represented by paclitaxel.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of 1-phenyl-dihydroisoquinoline derivatives and standard-of-care drugs. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons in a single experimental setting are not yet available. Therefore, these comparisons should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

Compound ClassSpecific CompoundCell LineIC50 (µM)
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 32 CEM (Leukemia)0.64
Compound 21CEM (Leukemia)4.10
Compound 29CEM (Leukemia)7.32
Compound 24CEM (Leukemia)8.13
Standard-of-Care Vincristine CCRF-CEM (Leukemia)~0.002 - 0.005
Paclitaxel CCRF-CEM (Leukemia)~0.0025 - 0.0075
Colchicine CEM (Leukemia)~0.005 - 0.01
1-Phenyl-3,4-dihydroisoquinoline Compound 5n HeLa (Cervical Cancer)1.8
SF-295 (Glioblastoma)1.6
MCF-7 (Breast Cancer)2.5
Standard-of-Care Vincristine HeLa (Cervical Cancer)~0.004
MCF-7 (Breast Cancer)~0.005
Paclitaxel HeLa (Cervical Cancer)~0.005 - 0.01
MCF-7 (Breast Cancer)~0.0075
Colchicine HeLa (Cervical Cancer)~0.028
MCF-7 (Breast Cancer)~0.009 - 0.037

Disclaimer: Data is compiled from multiple sources and not from direct comparative experiments. IC50 values can vary based on experimental conditions such as incubation time and assay method.

Table 2: In Vitro Tubulin Polymerization Inhibition

This table compares the ability of the compounds to directly inhibit the polymerization of purified tubulin. For paclitaxel, a microtubule stabilizer, a direct IC50 for inhibition is not applicable; its effect is to promote polymerization.

Compound ClassSpecific CompoundTubulin Polymerization IC50 (µM)Mechanism
1,4-Disubstituted-3,4-dihydroisoquinoline Compound 32Confirmed Inhibition (IC50 not reported)Inhibition of Polymerization
Standard-of-Care Colchicine 1.2 - 10.6 [1]Inhibition of Polymerization
Vincristine ~0.43 Inhibition of Polymerization
Paclitaxel Not ApplicableStabilization of Polymer

Signaling Pathway & Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the key biological pathway and experimental procedures.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction drug 1-Phenyl-dihydroisoquinolinone (Tubulin Polymerization Inhibitor) tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site no_mt Inhibition of Microtubule Assembly spindle Defective Mitotic Spindle no_mt->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest G2/M Phase Arrest apoptosis Apoptosis arrest->apoptosis Triggers Intrinsic Pathway sac->arrest Prolonged Activation

Caption: Signaling pathway from tubulin inhibition to apoptosis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis tubulin Purified Tubulin (on ice) mix Mix Components in 96-well plate (on ice) tubulin->mix buffer Polymerization Buffer + GTP (on ice) buffer->mix compound Test Compound / Vehicle Control (on ice) compound->mix incubate Incubate at 37°C in Spectrophotometer mix->incubate measure Measure Absorbance (340 nm) over time incubate->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Inhibition (%) and IC50 plot->calc

Caption: Workflow for in vitro tubulin polymerization assay.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis seed Seed Cancer Cells in 96-well plate adhere Allow cells to adhere (24h) seed->adhere treat Add serial dilutions of Test Compound adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (Incubate 4h) incubate->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate Cell Viability (%) and determine IC50 read->analyze

Caption: Workflow for cytotoxicity (MTT) assay.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide. These protocols are based on standard procedures used in the field.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99% pure, bovine or porcine)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds and control drugs (e.g., colchicine, paclitaxel) dissolved in DMSO

  • 96-well, clear, half-area microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation: Thaw purified tubulin, GTP, and buffer on ice. Prepare a 10X stock of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture: On ice, prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin. A typical final tubulin concentration is 3 mg/mL.

  • Assay Setup: Pre-warm the spectrophotometer to 37°C. In a pre-chilled 96-well plate on ice, add 10 µL of the 10X test compound, control, or vehicle (DMSO in buffer) to the appropriate wells.

  • Initiation: To initiate the polymerization reaction, add 90 µL of the final tubulin solution to each well. Mix gently by pipetting, avoiding air bubbles.

  • Data Acquisition: Immediately transfer the plate to the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every minute for 60 to 90 minutes.

  • Data Analysis: Plot the absorbance values against time. The resulting curves represent the three phases of polymerization: nucleation, growth, and steady-state. Calculate the percentage of inhibition by comparing the maximum rate of polymerization (Vmax) or the final polymer mass of the treated sample to the vehicle control. The IC50 value is the concentration of the compound that causes 50% inhibition of tubulin polymerization.

Cytotoxicity Assay (MTT-Based)

This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cancer cell lines (e.g., CEM, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

Comparative Analysis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the dose-response relationship and potential mechanisms of action of substituted isoquinolin-3(4H)-one scaffolds.

The 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one core structure and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative statistical analysis of the dose-response relationships for several key derivatives, detailing their cytotoxic effects against various cancer cell lines. The experimental protocols used to generate this data are also outlined to ensure reproducibility and aid in the design of future studies.

Dose-Response Statistical Analysis

The cytotoxic potential of various isoquinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of the potency of each compound against different cell lines and a plant pathogen.

Compound IDDerivative ClassTarget Cell Line/OrganismIC50 / EC50 (µM)
I23 3,4-dihydroisoquinolin-1(2H)-onePythium recalcitrans14 (EC50)[1]
B01002 Isoquinoline DerivativeSKOV3 (Ovarian Cancer)7.65 (IC50, as µg/mL)[2]
C26001 Isoquinoline DerivativeSKOV3 (Ovarian Cancer)11.68 (IC50, as µg/mL)[2]
EDL-360 (12) 1,2,3,4-tetrahydroisoquinolineLN18 (Glioma)5.42[3]
Compound 157 Tetrahydroisoquinoline (THIQ)Anti-HIV Activity4.10[1]
Compound 143 5,8-disubstituted THIQMycobacterium smegmatis ATP synthetase1.8 (as µg/mL)[1]
Compound 185 Tetrahydroisoquinoline (THIQ)Leishmania amastigotes6.84[1]
Compound 188 Tetrahydroisoquinoline (THIQ)Trypanosoma brucei rhodesiense-[1]
Compound 189 Tetrahydroisoquinoline (THIQ)Trypanosoma brucei rhodesiense-[1]
Compound 190 Tetrahydroisoquinoline (THIQ)Trypanosoma brucei rhodesiense-[1]

Experimental Protocols

The dose-response data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

To illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Dose-Response Analysis cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plates Treatment Compound Application to Cells Cell_Culture->Treatment Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Determination Absorbance_Reading->IC50_Calculation

Caption: A typical experimental workflow for dose-response analysis using the MTT assay.

Signaling_Pathway Conceptual Signaling Pathway for Isoquinoline-Induced Apoptosis cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade Compound Isoquinoline Derivative Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Compound->Cell_Cycle_Arrest ROS_Production Increased ROS Production Compound->ROS_Production Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A conceptual signaling pathway illustrating how isoquinoline derivatives may induce apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, a crucial aspect of laboratory safety and environmental responsibility.

Essential Safety and Hazard Information

A Safety Data Sheet (SDS) from Angene Chemical for this compound (CAS No. 17507-05-0) outlines its hazard classifications, which are critical for informing safe handling and disposal practices.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory tract irritation

Precautionary Statements: Key precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray and, in case of eye contact, rinsing cautiously with water for several minutes.[1]

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles.
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory ProtectionUse a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prioritizes safety and adheres to institutional and regulatory guidelines.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in a designated and compatible waste container.

  • The container must be in good condition, and made of a material that will not react with the chemical.

  • Ensure the container is properly labeled with the chemical name, "Hazardous Waste," and the specific hazards (e.g., "Toxic," "Irritant").

2. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

3. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • Provide the EHS department with a complete and accurate description of the waste, including its chemical composition and any known hazards.

4. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: Prevent the spill from spreading by using an inert absorbent material.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation collect 1. Collect Waste - Use compatible, labeled container - Include contaminated materials start->collect store 2. Secure Storage - Designated satellite accumulation area - Away from incompatible materials collect->store contact_ehs 3. Contact EHS - Schedule professional disposal - Provide waste details store->contact_ehs documentation 4. Documentation - Record waste details - Maintain disposal records contact_ehs->documentation disposal 5. Professional Disposal - Hand over to licensed service documentation->disposal

References

Personal protective equipment for handling 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical structures and are intended to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The guidance provided here is based on safety protocols for structurally related compounds such as 1-Phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the following personal protective equipment is mandatory.

Protection TypeRecommended PPERationale
Eye and Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash-prone procedures.[1][3]To protect eyes from splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile).[1][3]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Laboratory coat and closed-toed footwear.[1]To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood.[1][4]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

  • Preparation and Engineering Controls:

    • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • If weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the powder.

  • Solution Preparation:

    • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

    • If using a volatile solvent, ensure the procedure is performed in a chemical fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • All contaminated disposable materials should be placed in a designated, sealed waste container.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

  • Contaminated Packaging: Do not reuse empty containers.[1] They should be disposed of as unused product.[1]

Experimental Workflow

G prep_ppe Don PPE handling_weigh Weigh Compound prep_ppe->handling_weigh prep_setup Setup in Fume Hood handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon handling_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.